molecular formula C8H9ClN2O2 B1593826 4-Chloro-N-ethyl-2-nitroaniline CAS No. 28491-95-4

4-Chloro-N-ethyl-2-nitroaniline

Cat. No.: B1593826
CAS No.: 28491-95-4
M. Wt: 200.62 g/mol
InChI Key: PVIUZYZWJNQCIR-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIUZYZWJNQCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067392
Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28491-95-4
Record name 4-Chloro-N-ethyl-2-nitrobenzenamine
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Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Record name Benzenamine, 4-chloro-N-ethyl-2-nitro-
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Record name 4-chloro-N-ethyl-2-nitroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted aromatic amine belonging to the nitroaniline chemical class. Identified by its CAS Number 28491-95-4, this compound serves as a specialized building block in synthetic organic chemistry.[1][2] Its structure, featuring a nitro group ortho to the amino group and a chloro group in the para position, makes it a valuable intermediate for more complex molecules. Notably, it is classified as a "Protein Degrader Building Block," indicating its potential utility in the development of novel therapeutics, particularly in the field of targeted protein degradation for drug development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers and scientists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols. The compound typically presents as orange needles.[3][4]

PropertyValueReference
IUPAC Name This compound
CAS Number 28491-95-4[1]
Molecular Formula C₈H₉ClN₂O₂[1][5]
Molecular Weight 200.626 g/mol [1][3]
Melting Point 90 - 91 °C[3][4]
Appearance Orange needles[3][4]
InChI Key PVIUZYZWJNQCIR-UHFFFAOYSA-N[3][5]

Synthesis and Purification

The primary synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine. This reaction selectively replaces the chlorine atom at the 5-position due to the activating effect of the nitro group.

Synthesis Workflow Diagram

G Reactant1 2,5-Dichloronitrobenzene Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Ethylamine Reactant2->Reaction Purification Cooling & Filtration Ethanol/Ether Wash Drying (P₂O₅) Reaction->Purification Conditions Ethanol Solvent Reflux (24h) Conditions->Reaction Product This compound Purification->Product

A flowchart of the synthesis of this compound.
Detailed Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures, yielding a high purity product.[3][4]

  • Reaction Setup: A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

  • Reflux: The mixture is heated to reflux and maintained for 24 hours.

  • Reagent Addition: During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals to ensure the reaction proceeds to completion.

  • Isolation: After 24 hours, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.

  • Purification: The collected orange crystals are washed with a small amount of an ethanol-ether mixture to remove residual impurities.

  • Drying: The purified product is dried over phosphorus pentoxide (P₂O₅) under a vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

  • Yield: This protocol typically results in a yield of approximately 89% (24.4 g).[3][4]

Applications in Drug Development

The designation of this compound as a "Protein Degrader Building Block" suggests its primary application is in the construction of molecules for targeted protein degradation (TPD).[1] TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. Molecules like PROTACs (Proteolysis-Targeting Chimeras) are designed with two key ends: one to bind to a target protein and the other to recruit an E3 ubiquitin ligase, leading to the target's destruction. This compound provides a versatile scaffold for synthesizing fragments that can be incorporated into such bifunctional degraders.

Conceptual Mechanism of Action for a PROTAC

The diagram below illustrates the general mechanism of a PROTAC, where a building block derived from this compound could function as part of the E3 ligase-binding moiety or the linker connecting the two active ends.

G POI Target Protein (Disease-Causing) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Contains Building Block) PROTAC->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation (Amino Acids) Proteasome->Degradation Catalysis

Conceptual workflow of targeted protein degradation via a PROTAC molecule.

Toxicology and Safety Profile

The parent compound is classified as highly toxic and may cause organ damage through prolonged or repeated exposure.[6] It is fatal if swallowed, inhaled, or in contact with skin.[6][7]

Hazard Summary (based on 4-chloro-2-nitroaniline)
Hazard TypeDescriptionReference
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[6][7]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[6]
Symptoms of Exposure Can cause local irritation, headache, weakness, and cyanosis (bluish skin due to low oxygen). May lead to methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen.[8][9]
Mutagenicity As a nitroaniline derivative, the chemical structure presents alerts for potential mutagenicity.[10]
Recommended Handling and Safety Precautions

Given the high potential toxicity, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][9]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[7][9]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[7][9]

  • Handling: Wash hands thoroughly after handling. Avoid generating dust. Keep the container tightly closed when not in use.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The parent compound is recommended to be stored in a refrigerator.[8]

  • Spill Response: In case of a spill, dampen the solid material with alcohol to prevent dust formation, then transfer it to a suitable container for disposal.[8]

References

An In-depth Technical Guide to 4-Chloro-N-ethyl-2-nitroaniline (CAS: 28491-95-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-2-nitroaniline, identified by the CAS number 28491-95-4, is a substituted nitroaniline derivative.[1][2] Its molecular structure, featuring a nitro group ortho to the amino group and a chloro group at the para position, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications, particularly as a building block for protein degraders.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 28491-95-4[2][3]
Molecular Formula C8H9ClN2O2[2][3][4]
Molecular Weight 200.62 g/mol [1][3]
IUPAC Name This compound[3]
Appearance Orange needles[1][5]
Melting Point 90 - 91 °C[1][5]
Storage Room temperature[2]
InChI Key PVIUZYZWJNQCIR-UHFFFAOYSA-N[1][6]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with ethylamine.[1][5]

Reagents and Materials:

  • 2,5-Dichloronitrobenzene (26 g)

  • Ethanol (400 ml)

  • Ethylamine (25 ml initial, plus additional for intervals)

  • Diethyl ether

  • Phosphorus pentoxide (P2O5)

Procedure:

  • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.[1][5]

  • The mixture is heated to reflux for a total of 24 hours.[1][5]

  • During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals.[1][5]

  • After 24 hours, the reaction mixture is cooled, leading to the precipitation of the product.[1][5]

  • The precipitate is collected by filtration.[1][5]

  • The collected solid, which appears as orange needles, is washed with a small amount of an ethanol-ether mixture.[1][5]

  • The washed product is then dried over P2O5 under vacuum.[1][5]

  • This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline.[1][5]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification cluster_product Final Product R1 2,5-Dichloronitrobenzene (26 g) C1 Reflux for 24 hours R1->C1 R2 Ethylamine (25 ml + 5 ml additions) R2->C1 R3 Ethanol (400 ml, Solvent) R3->C1 C2 Cooling & Filtration C1->C2 P1 Wash with Ethanol/Ether C2->P1 P2 Dry over P2O5 (vacuum) P1->P2 FP This compound (Orange Needles, 89% Yield) P2->FP

Synthesis workflow for this compound.
Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques. While specific spectral data for the N-ethyl derivative is not widely published, methods for the parent compound, 4-chloro-2-nitroaniline, are well-established and adaptable.

  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of the compound. For related aniline derivatives, EPA method 8131 describes the use of a fused silica capillary column for separation and analysis.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound. The parent molecule, 4-chloro-2-nitroaniline, shows a prominent molecular ion peak at m/z 172.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C-N stretches from the amine, and characteristic absorptions for the nitro (NO2) and chloro (C-Cl) groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are essential for confirming the detailed molecular structure, including the substitution pattern on the aromatic ring and the presence of the N-ethyl group.[10]

Applications in Drug Development

This compound is classified as a "Protein Degrader Building Block".[2] This suggests its utility in the synthesis of molecules designed for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that typically consist of three components:

  • A ligand that binds to a target protein (Protein of Interest).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

As a building block, this compound can be chemically modified to be incorporated into either the target-binding ligand or the linker component of a PROTAC. Its reactive sites allow for further functionalization, making it a versatile starting material in the complex multi-step synthesis required for these advanced therapeutic agents.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_components PROTAC Components cluster_final Final Molecule Start This compound (CAS 28491-95-4) Synth Multi-step Organic Synthesis (Functionalization) Start->Synth Linker Linker Moiety Synth->Linker Incorporation TargetLigand Target-Binding Ligand Synth->TargetLigand Incorporation PROTAC PROTAC (Protein Degrader) Linker->PROTAC TargetLigand->PROTAC

Role as a building block in PROTAC synthesis.

Safety and Handling

Hazard Statements:

  • Fatal if swallowed, in contact with skin, or if inhaled.[11][12]

  • May cause damage to organs through prolonged or repeated exposure.[11][12]

  • Toxic to aquatic life with long-lasting effects.[11]

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[13]

  • Personal Protective Equipment (PPE):

    • Eyes/Face: Wear appropriate protective eyeglasses or chemical safety goggles.[13]

    • Skin: Wear suitable protective gloves and clothing to prevent skin exposure.[13][14]

    • Respiratory: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[13][14]

  • Handling: Wash thoroughly after handling. Avoid generating dust. Keep the container tightly closed.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]

Given the high toxicity of the parent aniline, this compound should be handled with extreme caution by trained professionals in a controlled laboratory environment.

References

An In-depth Technical Guide on the Physical Properties of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-N-ethyl-2-nitroaniline, a chemical compound of interest in various research and development applications. This document compiles available data on its fundamental physical characteristics and outlines the experimental methodology for its synthesis and purification.

Core Physical and Chemical Properties

This compound is a substituted nitroaniline with the molecular formula C₈H₉ClN₂O₂.[1] Its molecular weight is approximately 200.62 g/mol .[2] The compound's key physical data are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [2]
Melting Point 90-91 °C[2][3]
Boiling Point 328.9 ± 27.0 °C (Predicted)[4]
Solubility No experimental data available.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure has been cited in scientific literature and serves as a reliable method for obtaining the compound.

Synthesis of this compound [2][3]

  • Materials:

    • 2,5-dichloronitrobenzene (26 g)

    • Ethanol (400 ml)

    • Ethylamine (25 ml, with an additional 5 ml for periodic addition)

    • Ethanol-ether mixture

    • Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

    • The mixture is refluxed for a total of 24 hours.

    • During the reflux period, 5 ml of ethylamine is added at 6-hour intervals.

    • After 24 hours, the reaction mixture is cooled.

    • The resulting solid is filtered to collect the product.

    • The collected orange needles are washed with a small amount of an ethanol-ether mixture.

    • The purified product is dried over P₂O₅ under vacuum.

    • The final product is N-ethyl-4-chloro-2-nitro-aniline with a reported yield of 24.4 g (89%).[2][3]

  • Characterization:

    • The melting point of the synthesized compound is determined to be in the range of 90-91 °C.[2][3]

Visualizations

To further elucidate the experimental process, a workflow diagram is provided below. This visualization, created using the DOT language, outlines the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation start Start reactants Mix 2,5-dichloronitrobenzene, ethanol, and ethylamine start->reactants reflux Reflux for 24 hours reactants->reflux add_ethylamine Add ethylamine every 6 hours reflux->add_ethylamine cool Cool mixture reflux->cool filter Filter solid product cool->filter wash Wash with ethanol-ether mixture filter->wash dry Dry over P2O5 under vacuum wash->dry product Obtain pure This compound dry->product

References

Chemical properties of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, reactivity, and analytical characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted nitroaniline derivative. Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₂[1][2]
Molecular Weight 200.62 g/mol [1][3][4]
CAS Number 28491-95-4[2]
Melting Point 90-91 °C[3][5]
Appearance Orange needles[3][5]
InChI Key PVIUZYZWJNQCIR-UHFFFAOYSA-N[1][3]
Storage Room temperature[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dichloronitrobenzene derivative with ethylamine.

Experimental Protocol

The following protocol is based on established literature procedures[3][5]:

Materials:

  • 2,5-dichloronitrobenzene (26 g)

  • Ethanol (400 ml)

  • Ethylamine (25 ml, with an additional 5 ml for subsequent additions)

  • Ethanol-ether mixture

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is refluxed.

  • During the reflux, 5 ml of ethylamine is added at 6-hour intervals over a 24-hour period.

  • After 24 hours, the reaction mixture is cooled.

  • The resulting orange needles are filtered.

  • The collected solid is washed with a small amount of an ethanol-ether mixture.

  • The product is dried over P₂O₅ under vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

  • This procedure has been reported to yield approximately 24.4 g (89% yield) of the final product with a melting point of 90°-91° C[3][5].

Synthesis_of_4_Chloro_N_ethyl_2_nitroaniline 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene ReactionMixture Reaction Mixture (Ethanol, Reflux) 2,5-Dichloronitrobenzene->ReactionMixture Ethylamine Ethylamine Ethylamine->ReactionMixture Product This compound ReactionMixture->Product 24 hours

Synthesis of this compound.

Analytical Characterization

Reference Spectral Data: 4-Chloro-2-nitroaniline

The following table summarizes available spectral data for 4-Chloro-2-nitroaniline (CAS: 89-63-4).

Analytical TechniqueKey Observations
¹H NMR Spectral data is available and can be used for structural elucidation[6].
IR Spectroscopy Infrared spectral data is available from the Coblentz Society collection[7].
Mass Spectrometry Electron ionization (EI) mass spectral data is available, with major peaks observed at m/z 172, 126, 99, 90, and 63[8].
UV Spectroscopy UV spectral data has been collected by Sadtler Research Laboratories[8].
General Analytical Workflow

The analysis of this compound would typically follow a standard workflow for organic compounds.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample of This compound Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution Chromatography Chromatographic Separation (e.g., GC or HPLC) Dissolution->Chromatography Structural_Elucidation Structural Elucidation (e.g., NMR, IR) Dissolution->Structural_Elucidation Spectroscopy Spectroscopic Detection (e.g., MS, UV-Vis) Chromatography->Spectroscopy Purity_Assessment Purity Assessment Spectroscopy->Purity_Assessment Structural_Confirmation Structural Confirmation Structural_Elucidation->Structural_Confirmation

General analytical workflow for this compound.

Reactivity and Stability

  • Stability: this compound is expected to be stable under normal laboratory conditions[9][10]. The parent compound, 4-chloro-2-nitroaniline, is noted to be stable and combustible[11].

  • Incompatibilities: It should not be mixed with strong oxidizing agents, strong acids, or strong bases[9]. The related 4-chloro-2-nitroaniline is known to form explosive products upon reaction with nitric acid[11][12].

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[9].

Potential Applications and Biological Relevance

While specific biological activities or signaling pathway involvement for this compound are not extensively documented in the provided search results, its classification as a "Protein Degrader Building Block" suggests a potential utility in the development of proteolysis-targeting chimeras (PROTACs) or other targeted protein degradation technologies[2].

The metabolism of the related 4-chloro-2-nitroaniline has been studied in rats, showing rapid absorption, distribution, metabolism, and excretion. Its metabolites, including nitroso and hydroxylamine derivatives, have the potential to interact with biomolecules[13]. This information may be relevant for toxicological assessments and understanding the metabolic fate of this compound.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling related nitroaniline compounds include:

  • Avoiding contact with skin and eyes.

  • Preventing inhalation of dust.

  • Using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Working in a well-ventilated area.

The parent compound, 4-chloro-2-nitroaniline, is reported to be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[9][10].

References

A Comprehensive Technical Profile of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of 4-Chloro-N-ethyl-2-nitroaniline, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. It covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature

  • IUPAC Name : this compound

  • Synonyms :

    • N-ethyl-4-chloro-2-nitro-aniline[1][2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 28491-95-4[3][4]
Molecular Formula C₈H₉ClN₂O₂[4]
Molecular Weight 200.62 g/mol [1][5]
Melting Point 90-91 °C[1][2]
Appearance Orange needles[1][2]

Synthesis Pathway

The following diagram illustrates the synthetic route for this compound from 2,5-dichloronitrobenzene and ethylamine.

Synthesis_Pathway reactant1 2,5-Dichloronitrobenzene product This compound reactant1->product + Ethylamine (Reflux in Ethanol) reactant2 Ethylamine

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This section details the experimental methodology for the synthesis of this compound.

Materials:

  • 2,5-dichloronitrobenzene (26 g)[1][2]

  • Ethanol (400 ml)[1][2]

  • Ethylamine (25 ml initial, plus 5 ml additions)[1][2]

  • Ethanol-ether mixture

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine was prepared in a suitable reaction vessel.[1][2]

  • The mixture was refluxed for a total of 24 hours.[1][2]

  • During the reflux period, an additional 5 ml of ethylamine was added at 6-hour intervals.[1][2]

  • After 24 hours, the reaction mixture was cooled, leading to the precipitation of the product.[1][2]

  • The resulting orange needles were collected by filtration.[1][2]

  • The collected solid was washed with a small amount of an ethanol-ether mixture.[1][2]

  • The purified product was dried over P₂O₅ under vacuum.[1][2]

  • This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

References

Solubility profile of 4-Chloro-N-ethyl-2-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility profile of 4-Chloro-N-ethyl-2-nitroaniline (CAS No: 28491-95-4). Due to a lack of available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility characteristics derived from established synthesis and purification protocols. Additionally, it presents key physicochemical properties and a detailed experimental protocol for the synthesis of the title compound. This guide is intended to be a foundational resource for researchers and professionals working with this compound, aiding in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for theoretical solubility modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28491-95-4[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [2]
Melting Point 90-91 °C[2][3]
Appearance Orange needles[2][3]

Solubility Profile

As of the latest literature review, no quantitative studies detailing the solubility of this compound in various organic solvents at different temperatures have been published. However, qualitative insights into its solubility can be inferred from a documented synthesis procedure.

The synthesis of this compound is conducted in ethanol as the reaction solvent.[2][3] The product is described as "orange needles" that are isolated by filtration after cooling the reaction mixture. This suggests that this compound has appreciable solubility in hot ethanol to allow for the reaction to proceed, but its solubility decreases significantly upon cooling, enabling its crystallization and isolation.

Furthermore, the purification step involves washing the crystalline product with a "small amount of an ethanol-ether mixture".[2][3] This washing procedure is designed to remove impurities without dissolving a significant amount of the product. This indicates that this compound has low solubility in a cold ethanol-ether mixture.

  • Ethanol: Soluble in hot ethanol, with significantly lower solubility in cold ethanol.

  • Ethanol-Ether Mixture: Low solubility, particularly in cold mixtures.

This information can guide the selection of solvents for recrystallization and purification. A solvent system in which the compound is soluble at elevated temperatures but poorly soluble at lower temperatures, such as ethanol, is a good candidate for recrystallization.

Experimental Protocols: Synthesis of this compound

The following experimental protocol is adapted from a patented synthesis method and provides a reliable procedure for the preparation of this compound.[2][3]

Materials:

  • 2,5-dichloro-nitrobenzene (26 g)

  • Ethanol (400 ml)

  • Ethylamine (25 ml, with an additional 5 ml for periodic addition)

  • Phosphorus pentoxide (P₂O₅) for drying

Procedure:

  • A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel.

  • The mixture is refluxed for 24 hours.

  • During the reflux period, 5 ml of ethylamine is added at 6-hour intervals.

  • After 24 hours, the mixture is cooled, leading to the precipitation of the product.

  • The precipitate is collected by filtration.

  • The collected orange needles are washed with a small amount of an ethanol-ether mixture.

  • The final product is dried over P₂O₅ under a vacuum.

  • This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[2][3]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,5-dichloro-nitrobenzene + Ethylamine + Ethanol Reflux Reflux for 24h (periodic ethylamine addition) Reactants->Reflux Heat Cooling Cooling Reflux->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Wash with Ethanol-Ether Mixture Filtration->Washing Drying Dry over P2O5 (vacuum) Washing->Drying Product This compound (Orange Needles) Drying->Product Final Product

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this technical guide provides essential qualitative insights and practical experimental protocols. The information presented herein on its physicochemical properties, qualitative solubility in ethanol and an ethanol-ether mixture, and a detailed synthesis method will be valuable for researchers in planning and executing experiments involving this compound. Further studies are warranted to establish a comprehensive quantitative solubility profile in a range of pharmaceutically and industrially relevant solvents.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No crystallographic data is publicly available for 4-Chloro-N-ethyl-2-nitroaniline. This guide provides a detailed analysis of the crystal structure of the closely related parent compound, 4-Chloro-2-nitroaniline , based on the findings published in Acta Crystallographica Section E. This information provides critical insights into the molecular conformation and intermolecular interactions that are likely to be influential in the N-ethyl derivative.

This technical whitepaper offers an in-depth examination of the single-crystal X-ray diffraction analysis of 4-Chloro-2-nitroaniline, targeting researchers, scientists, and professionals in the field of drug development. The following sections present a comprehensive overview of the crystallographic data, experimental protocols, and a visualization of the experimental workflow.

I. Crystallographic Data Summary

The crystal structure of 4-Chloro-2-nitroaniline was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Chloro-2-nitroaniline.[1]
ParameterValue
Empirical FormulaC₆H₅ClN₂O₂
Formula Weight172.57
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupPc
Unit Cell Dimensions
a11.272(3) Å
b3.8023(11) Å
c17.016(5) Å
α90°
β97.051(8)°
γ90°
Volume723.8(4) ų
Z4
Calculated Density1.583 Mg/m³
Absorption Coefficient0.473 mm⁻¹
F(000)352
Table 2: Data Collection and Refinement Statistics.[1]
ParameterValue
Crystal Size0.31 x 0.14 x 0.08 mm
θ range for data collection2.41 to 28.43°
Index ranges-15≤h≤14, -5≤k≤5, -22≤l≤22
Reflections collected4637
Independent reflections2318 [R(int) = 0.033]
Completeness to θ = 28.43°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.963 and 0.865
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2318 / 2 / 199
Goodness-of-fit on F²1.002
Final R indices [I>2σ(I)]R1 = 0.046, wR2 = 0.109
R indices (all data)R1 = 0.087, wR2 = 0.125
Largest diff. peak and hole0.20 and -0.25 e.Å⁻³

II. Experimental Protocols

The determination of the crystal structure of 4-Chloro-2-nitroaniline involved the following key steps:

1. Crystal Growth: Yellow, needle-shaped single crystals of 4-Chloro-2-nitroaniline were obtained by recrystallization from a dichloromethane solution over a period of two days.[1]

2. X-ray Data Collection: A suitable single crystal was mounted on a Bruker SMART APEX CCD area-detector diffractometer.[1] The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] A series of ω scans were performed to cover a significant portion of the reciprocal space.[1]

3. Data Processing: The collected diffraction data were processed using the SAINT software package for integration of the reflection intensities.[1] An absorption correction was applied using the SADABS program.[1]

4. Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXTL software package.[1] The structure was then refined by full-matrix least-squares on F² using the same software.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

III. Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for the crystal structure analysis of 4-Chloro-2-nitroaniline.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution and Refinement recrystallization Recrystallization from Dichloromethane mounting Crystal Mounting recrystallization->mounting diffractometer Bruker SMART APEX CCD Diffractometer (Mo Kα) mounting->diffractometer data_collection ω Scans diffractometer->data_collection integration Integration (SAINT) data_collection->integration absorption_correction Absorption Correction (SADABS) integration->absorption_correction direct_methods Direct Methods (SHELXTL) absorption_correction->direct_methods refinement Full-Matrix Least-Squares Refinement on F² direct_methods->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure determination.

References

Thermochemical Properties of 4-Chloro-N-ethyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 4-Chloro-N-ethyl-2-nitroaniline (CAS No: 28491-95-4, Molecular Formula: C₈H₉ClN₂O₂). Due to the current absence of specific experimental thermochemical data for this compound in publicly available literature, this document focuses on detailing the established experimental and computational protocols that can be employed for its characterization. Furthermore, this guide presents available data for the closely related compound, 4-chloro-2-nitroaniline, to offer a comparative baseline. The content herein is intended to equip researchers and professionals in drug development and chemical sciences with the necessary information to pursue the thermochemical analysis of this and similar compounds.

Introduction

This compound is a substituted nitroaniline derivative. The thermochemical properties of such compounds are of significant interest in various fields, including drug development, materials science, and process safety. Understanding properties like the enthalpy of formation, enthalpy of combustion, and vapor pressure is crucial for predicting the stability, reactivity, and behavior of the molecule under different conditions. This guide outlines the primary experimental and computational approaches for determining these key thermochemical parameters.

Physicochemical Data of Related Compound

While experimental thermochemical data for this compound is not currently available, data for the parent compound, 4-chloro-2-nitroaniline, provides a useful reference.

PropertyValueCompound
Molecular FormulaC₆H₅ClN₂O₂4-chloro-2-nitroaniline
CAS Number89-63-44-chloro-2-nitroaniline
Melting Point116-118 °C4-chloro-2-nitroaniline
Vapor Pressure0.00048 mmHg (at 25 °C)4-chloro-2-nitroaniline

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for determining the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Rotating Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion. For halogenated compounds, rotating bomb calorimetry is the preferred method.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released during combustion is absorbed by the water and the bomb, leading to a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The rotation of the bomb ensures that the combustion products, including hydrochloric acid formed from the chlorine atom, are dissolved in a solution placed in the bomb, allowing for accurate energy corrections.

Detailed Protocol:

  • Sample Preparation: A pellet of a known mass (typically 0.5 - 1.0 g) of this compound is prepared.

  • Bomb Setup: A small amount of a suitable solvent (e.g., a dilute solution of arsenious oxide or sodium sulfite) is placed in the bottom of the bomb to dissolve the chlorine-containing products. The sample pellet is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with a portion of it in contact with the sample.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a precisely measured quantity of water. The calorimeter lid, equipped with a stirrer and a temperature measuring device (e.g., a platinum resistance thermometer), is secured.

  • Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded at regular intervals until a steady rate of change is observed.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at short intervals as it rises, and then for a period after the maximum temperature is reached to determine the heat loss to the surroundings.

  • Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed to quantify the amount of nitric acid and hydrochloric acid formed.

  • Calculation: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition, the heat of formation of nitric acid, and the reaction of chlorine.

Diagram of Experimental Workflow for Rotating Bomb Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Weigh Sample Bomb_Setup Prepare Bomb Sample->Bomb_Setup Calorimeter_Setup Assemble Calorimeter Bomb_Setup->Calorimeter_Setup Equilibrate Equilibrate Temperature Calorimeter_Setup->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure_Temp Measure Temperature Rise Ignite->Measure_Temp Analyze_Products Analyze Bomb Contents Measure_Temp->Analyze_Products Calculate Calculate Enthalpy of Combustion Analyze_Products->Calculate Derive Derive Enthalpy of Formation Calculate->Derive

Caption: Workflow for determining the enthalpy of combustion.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined using several methods.

Principle: This technique directly measures the heat absorbed during the sublimation of a small sample under high vacuum. A sample is dropped into a heated calorimetric cell, and the heat flow associated with its sublimation is measured by a sensitive thermopile.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is loaded into a capillary tube.

  • Instrument Setup: The Calvet microcalorimeter is set to a constant temperature at which the compound will sublime at a measurable rate.

  • Measurement: The sample-containing capillary is dropped into the measurement cell of the calorimeter. An empty capillary is simultaneously dropped into the reference cell.

  • Data Acquisition: The heat flow as a function of time is recorded. The initial endothermic peak corresponds to the heating of the sample to the calorimeter temperature. This is followed by a broader endotherm corresponding to the sublimation process.

  • Calibration: The instrument is calibrated by introducing a known amount of heat using the Joule effect (electrical heating).

  • Calculation: The area under the sublimation peak is integrated and compared to the calibration to determine the enthalpy of sublimation at the experimental temperature. The value is then corrected to the standard temperature (298.15 K).

Principle: This method measures the rate of mass loss of a sample through a small orifice into a vacuum at a given temperature. The vapor pressure can be calculated from this rate, and the enthalpy of sublimation can be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Detailed Protocol:

  • Sample Preparation: A known mass of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

  • Experimental Setup: The Knudsen cell is placed in a temperature-controlled chamber connected to a high-vacuum system.

  • Measurement: The cell is heated to a series of constant temperatures. At each temperature, the mass loss over a specific period is determined by either continuous monitoring with a microbalance or by weighing the cell before and after the experiment.

  • Calculation of Vapor Pressure: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.

  • Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔH_sub/R

Diagram of Logical Relationship in Knudsen Effusion Method

G cluster_measurement Measurement cluster_calculation Calculation Mass_Loss Measure Mass Loss Rate (Δm/Δt) Vapor_Pressure Calculate Vapor Pressure (P) Mass_Loss->Vapor_Pressure Temperature at various Temperatures (T) Temperature->Vapor_Pressure Plot Plot ln(P) vs 1/T Vapor_Pressure->Plot Sublimation_Enthalpy Determine Enthalpy of Sublimation (ΔH_sub) Plot->Sublimation_Enthalpy

Caption: Logical flow for determining sublimation enthalpy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties.

Principle: Quantum chemical calculations, such as those based on density functional theory (DFT) or more accurate ab initio methods (e.g., G3, G4, CBS-QB3), can be used to calculate the total electronic energy of a molecule. By combining this with calculated vibrational frequencies (for thermal corrections) and the energies of the constituent atoms in their standard states, the gas-phase enthalpy of formation can be estimated.

Computational Workflow:

  • Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set.

  • Atomization Energy Calculation: The total energies of the individual atoms (C, H, Cl, N, O) in their ground electronic states are calculated at the same level of theory.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method: Δ_f H°(gas, 298.15 K) = E_molecule + ZPVE + (H_298 - H_0) - Σ[E_atom + (H_298 - H_0)_atom] + ΣΔ_f H°(atom, 298.15 K) where E represents the calculated total energies, and the summations are over all atoms in the molecule using their experimental standard enthalpies of formation.

Conclusion

While direct experimental thermochemical data for this compound remains to be determined, this guide provides a comprehensive framework for its acquisition. The detailed experimental protocols for rotating bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method, along with a robust computational workflow, offer clear pathways for researchers to obtain the necessary data. The provided information for the related compound, 4-chloro-2-nitroaniline, serves as a valuable point of comparison. The application of these methodologies will enable a thorough thermochemical characterization of this compound, supporting its further investigation and application in scientific and industrial contexts.

An In-depth Technical Guide to the Historical Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the historical synthesis routes for 4-Chloro-N-ethyl-2-nitroaniline, a key intermediate in various chemical syntheses. The document outlines two primary historical methods for its preparation: the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene and the N-ethylation of 4-chloro-2-nitroaniline. This guide presents quantitative data in structured tables, detailed experimental protocols, and visualizations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and chemical synthesis.

Core Synthesis Routes: A Comparative Overview

Historically, the synthesis of this compound has been approached from two main strategic disconnections. The first involves the formation of the C-N bond by reacting a di-halogenated nitrobenzene with ethylamine, while the second approach focuses on the formation of the N-ethyl bond by alkylating the precursor aniline.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: N-Ethylation of Precursor Aniline
Starting Materials 2,5-Dichloronitrobenzene, Ethylamine4-Chloro-2-nitroaniline, Ethylating Agent (e.g., Diethyl Sulfate)
Key Transformation Nucleophilic Aromatic SubstitutionN-Alkylation
Typical Yield High (e.g., 89%)[1][2]Variable, generally moderate to high
Reaction Conditions Reflux in ethanol[1][2]Basic conditions, often with heating
Advantages High yield, readily available starting materialsDirect formation of the N-ethyl bond
Challenges Potential for side reactions if temperature and stoichiometry are not controlledPotential for over-alkylation (diethylation), requires a suitable ethylating agent

Experimental Protocols

Route 1: Synthesis via Nucleophilic Aromatic Substitution of 2,5-Dichloronitrobenzene

This method is a well-documented historical route that provides a high yield of the target compound.[1][2]

Reaction:

A mixture of 26 g of 2,5-dichloro-nitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine was refluxed for 24 hours. During the reflux, 5 ml of ethylamine was added at 6-hour intervals. After the reaction was complete, the mixture was cooled and filtered. The resulting orange needles were washed with a small amount of an ethanol-ether mixture and dried over P₂O₅ under vacuum to yield 24.4 g (89%) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

Diagram of the Experimental Workflow:

G start Start reactants Mix 2,5-dichloronitrobenzene, ethanol, and ethylamine start->reactants reflux Reflux for 24 hours reactants->reflux add_ethylamine Add ethylamine at 6-hour intervals reflux->add_ethylamine cool_filter Cool and filter the mixture reflux->cool_filter add_ethylamine->reflux wash_dry Wash with ethanol-ether mixture and dry under vacuum cool_filter->wash_dry product Obtain this compound wash_dry->product

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Route 2: Synthesis via N-Ethylation of 4-Chloro-2-nitroaniline

Reaction:

To a stirred solution of 4-chloro-2-nitroaniline in a suitable solvent such as ethanol or dimethylformamide, a base like sodium carbonate or potassium carbonate is added. An ethylating agent, such as diethyl sulfate or ethyl iodide, is then added dropwise to the suspension. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography. After cooling, the mixture is poured into water and the product is extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Diagram of the Logical Relationship:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloro-2-nitroaniline D Reaction in Solvent (e.g., Ethanol) A->D B Ethylating Agent (e.g., Diethyl Sulfate) B->D C Base (e.g., K2CO3) C->D E Heating/Reflux D->E F This compound E->F

Caption: Logical relationship for the N-ethylation of 4-chloro-2-nitroaniline.

Signaling Pathways (Reaction Mechanisms)

The two synthetic routes proceed through distinct reaction mechanisms, which are fundamental to understanding the chemical transformations.

Route 1: Nucleophilic Aromatic Substitution (SNAAr) Mechanism

G A 2,5-Dichloronitrobenzene C Meisenheimer Complex (Intermediate) A->C Attack by Ethylamine B Ethylamine (Nucleophile) B->C D Chloride Ion (Leaving Group) C->D Loss of Chloride E This compound C->E Aromatization

Caption: Simplified mechanism of the nucleophilic aromatic substitution reaction.

Route 2: N-Alkylation Mechanism

G A 4-Chloro-2-nitroaniline C Anionic Amine (Nucleophile) A->C Deprotonation B Base B->C E SN2 Transition State C->E Nucleophilic Attack D Diethyl Sulfate (Electrophile) D->E F This compound E->F G Sulfate Salt (Byproduct) E->G

Caption: Simplified mechanism of the N-alkylation reaction.

This technical guide provides a foundational understanding of the historical synthetic approaches to this compound. The provided protocols and diagrams are intended to aid researchers in their understanding and potential application of these classical synthetic methods.

References

The Synthetic Utility of 4-Chloro-N-ethyl-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted nitroaniline that serves as a valuable intermediate in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive nitro group and a secondary amine, allows for its elaboration into a variety of more complex molecular architectures. This technical guide provides an in-depth review of the synthesis and primary applications of this compound, with a focus on its role as a precursor to heterocyclic compounds of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the key synthetic pathways.

Chemical Properties and Synthesis

This compound is an orange, crystalline solid with the chemical formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] Its structure is characterized by a benzene ring substituted with a chloro group, a nitro group, and an N-ethylamino group.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,5-dichloronitrobenzene with ethylamine.[1][2]

Experimental Protocol: Synthesis of this compound [1][2]

  • Materials: 2,5-dichloronitrobenzene (26 g), ethanol (400 ml), 70% aqueous ethylamine (25 ml), and additional ethylamine for periodic addition.

  • Procedure:

    • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is prepared in a suitable reaction vessel equipped with a reflux condenser.

    • The mixture is heated to reflux and maintained at this temperature for 24 hours.

    • During the reflux period, an additional 5 ml of ethylamine is added at 6-hour intervals.

    • After 24 hours, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The collected orange needles are washed with a small amount of an ethanol-ether mixture.

    • The product is dried over P₂O₅ under vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

  • Results: This procedure typically yields approximately 24.4 g (89% yield) of the desired product with a melting point of 90-91°C.[1][2]

Table 1: Synthesis of this compound - Quantitative Data

ParameterValueReference
Starting Material2,5-dichloronitrobenzene[2]
ReagentEthylamine[2]
SolventEthanol[2]
Reaction Time24 hours[2]
Reaction TemperatureReflux[2]
Product Yield89%[2]
Melting Point90-91°C[2]
AppearanceOrange needles[2]

Core Application: A Precursor to Heterocyclic Compounds

The primary application of this compound is its use as an intermediate in the synthesis of heterocyclic compounds, particularly benzotriazoles. This is achieved through a two-step process: first, the reduction of the nitro group to an amine to form a substituted o-phenylenediamine, followed by cyclization to form the benzotriazole ring.

Step 1: Reduction to 4-Chloro-N1-ethylbenzene-1,2-diamine

The nitro group of this compound can be selectively reduced to an amine to yield 4-Chloro-N1-ethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic systems. Several methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation or the use of reducing agents like zinc, tin, or sodium dithionite in an acidic or neutral medium.

General Experimental Protocol: Reduction of this compound

  • Materials: this compound, a suitable solvent (e.g., ethanol), and a reducing agent (e.g., zinc powder and acetic acid, or a catalyst such as Pd/C with a hydrogen source).

  • Procedure (Illustrative example with Zinc):

    • This compound is dissolved in a mixture of ethanol and acetic acid.

    • The solution is heated, and zinc dust is added portion-wise while monitoring the reaction by TLC until the starting material is consumed.

    • The reaction mixture is filtered to remove excess zinc and other solids.

    • The filtrate is concentrated under reduced pressure.

    • The residue is taken up in a suitable organic solvent and washed with an aqueous base to remove acetic acid.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield crude 4-Chloro-N1-ethylbenzene-1,2-diamine, which can be further purified by chromatography or crystallization.

Step 2: Cyclization to 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole

The resulting 4-Chloro-N1-ethylbenzene-1,2-diamine can then be converted to the corresponding benzotriazole derivative through diazotization of the primary amine followed by intramolecular cyclization.

General Experimental Protocol: Synthesis of 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole

  • Materials: 4-Chloro-N1-ethylbenzene-1,2-diamine, a suitable acid (e.g., acetic acid or dilute hydrochloric acid), and sodium nitrite.

  • Procedure:

    • 4-Chloro-N1-ethylbenzene-1,2-diamine is dissolved in an aqueous acidic solution and cooled to 0-5°C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled diamine solution, maintaining the temperature below 5°C.

    • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete cyclization.

    • The product, 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole, often precipitates from the reaction mixture and can be collected by filtration.

    • The collected solid is washed with cold water and dried. Further purification can be achieved by recrystallization.

Table 2: Representative Synthesis of a Benzotriazole Derivative - Quantitative Data (Estimated)

ParameterValue
Starting MaterialThis compound
Intermediate4-Chloro-N1-ethylbenzene-1,2-diamine
Final Product6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole
Step 1 Reducing AgentZinc/Acetic Acid or Catalytic Hydrogenation
Step 2 Cyclizing AgentSodium Nitrite/Acid
Overall Yield (Est.)70-85% (over two steps)

Visualization of the Synthetic Pathway

The overall synthetic workflow from 2,5-dichloronitrobenzene to the final benzotriazole product is a key logical relationship for researchers to understand.

G A 2,5-Dichloronitrobenzene B This compound A->B reagent1 + Ethylamine (Ethanol, Reflux) C 4-Chloro-N1-ethylbenzene-1,2-diamine B->C reagent2 Reduction (e.g., Zn/AcOH) D 6-Chloro-1-ethyl-1H-benzo[d][1,2,3]triazole C->D reagent3 Diazotization/Cyclization (NaNO2, Acid)

Caption: Synthetic pathway from 2,5-dichloronitrobenzene to 6-chloro-1-ethyl-1H-benzo[d][1][2][3]triazole.

Significance and Future Directions

The utility of this compound lies in its ability to provide access to substituted benzotriazoles. Benzotriazole derivatives are a class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific substitution pattern offered by this compound, namely the chloro and ethyl groups, can be exploited by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of the resulting benzotriazole-based drug candidates.

Future research in this area could focus on:

  • The development of a more extensive library of heterocyclic compounds derived from this compound.

  • The biological evaluation of these novel compounds for various therapeutic targets.

  • The exploration of this intermediate in the synthesis of materials with interesting photophysical or electronic properties.

References

Methodological & Application

Synthesis of 4-Chloro-N-ethyl-2-nitroaniline from 2,5-dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-Chloro-N-ethyl-2-nitroaniline, a valuable chemical intermediate. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and ethylamine. This document outlines the required materials, step-by-step experimental procedures, and expected outcomes, tailored for researchers in organic chemistry and drug development. The described method results in a high yield of the target compound, which is isolated as orange needles.[1][2]

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution where ethylamine displaces one of the chlorine atoms on the 2,5-dichloronitrobenzene ring.

Reactants:

  • 2,5-Dichloronitrobenzene

  • Ethylamine

Solvent:

  • Ethanol

Product:

  • This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.[1][2]

CompoundRoleMolecular FormulaM. Wt. ( g/mol )Amount UsedPhysical Properties
2,5-DichloronitrobenzeneStarting MaterialC₆H₃Cl₂NO₂192.0026 gYellow flakes[3]
EthylamineReagentC₂H₅NH₂45.0825 ml + 5 ml additions-
EthanolSolventC₂H₅OH46.07400 ml-
This compound Product C₈H₉ClN₂O₂ 200.62[1] 24.4 g Orange needles, M.P. 90-91°C[1][2]
Theoretical Yield---27.4 g-
Actual Yield (%) ---89% -

Experimental Protocol

This protocol is based on a procedure reported in patent US04151280.[1][2]

3.1 Materials and Equipment

  • 2,5-Dichloronitrobenzene (26 g)

  • Ethanol (400 ml)

  • Ethylamine (Initial 25 ml, plus additional for subsequent additions)

  • Ethanol-ether mixture (for washing)

  • Phosphorus pentoxide (P₂O₅) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

3.2 Reaction Procedure

  • Combine 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine in a suitable round-bottom flask equipped with a reflux condenser.[1][2]

  • Heat the mixture to reflux with constant stirring.[1][2]

  • Maintain the reflux for a total of 24 hours.[1][2]

  • During the reflux period, add an additional 5 ml of ethylamine at 6-hour intervals.[1][2]

3.3 Work-up and Purification

  • After the 24-hour reflux period is complete, cool the reaction mixture.[1][2]

  • Filter the cooled mixture to collect the precipitated solid product.[1][2] The product should appear as orange needles.[1][2]

  • Wash the collected orange needles with a small amount of an ethanol-ether mixture.[1][2]

  • Dry the purified product over P₂O₅ under a vacuum.[1][2]

  • The final yield of N-ethyl-4-chloro-2-nitro-aniline is approximately 24.4 g (89% yield), with a melting point of 90°-91° C.[1][2]

Visualized Workflow

The following diagram illustrates the key steps of the synthesis process from initial setup to the final, purified product.

G Workflow for Synthesis of this compound start Start mix 1. Mix Reactants - 2,5-dichloronitrobenzene - Ethanol - Ethylamine start->mix reflux 2. Reflux for 24 hours (Add ethylamine every 6 hrs) mix->reflux cool 3. Cool Mixture reflux->cool filter 4. Filter to Collect Product cool->filter wash 5. Wash with Ethanol-Ether filter->wash dry 6. Dry Under Vacuum wash->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 4-Chloro-N-ethyl-2-nitroaniline. The method is based on the nucleophilic aromatic substitution reaction between 2,5-dichloronitrobenzene and ethylamine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis protocol.

Table 1: Reactant and Solvent Quantities

CompoundMolecular Weight ( g/mol )Amount UsedMoles
2,5-Dichloronitrobenzene192.0026 g~0.135
Ethylamine45.0825 mL + 20 mL~0.67 (total)
Ethanol46.07400 mL-

Table 2: Reaction Parameters and Product Characteristics

ParameterValue
Reaction Time24 hours
Reaction TemperatureReflux
Product Yield24.4 g (89%)[1][2]
Product AppearanceOrange needles[1][2]
Melting Point90-91 °C[1][2]
Molecular Weight200.62 g/mol [1]

Experimental Protocol

This protocol details the synthesis of this compound from 2,5-dichloronitrobenzene.

Materials:

  • 2,5-Dichloronitrobenzene

  • Ethylamine solution

  • Ethanol

  • Ethanol-ether mixture

  • Phosphorus pentoxide (P₂O₅)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Vacuum desiccator

  • Standard laboratory glassware

Procedure:

  • Combine 26 g of 2,5-dichloronitrobenzene, 400 mL of ethanol, and 25 mL of ethylamine in a suitable round-bottom flask.[1][2]

  • Set up the apparatus for reflux and heat the mixture for 24 hours.[1][2]

  • During the reflux period, add an additional 5 mL of ethylamine every 6 hours.[1][2]

  • After 24 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the cooled mixture to collect the solid product.[1][2]

  • Wash the collected orange needles with a small amount of a cold ethanol-ether mixture.[1][2]

  • Dry the purified product under vacuum over phosphorus pentoxide (P₂O₅).[1][2]

  • The resulting product is N-ethyl-4-chloro-2-nitro-aniline, obtained in an 89% yield.[1][2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Reactants 1. Combine Reactants (2,5-Dichloronitrobenzene, Ethanol, Ethylamine) Reflux 2. Reflux for 24 hours (Add Ethylamine every 6 hrs) Reactants->Reflux Cooling 3. Cool Mixture Reflux->Cooling Filtration 4. Filter Solid Product Cooling->Filtration Washing 5. Wash with Ethanol-Ether Filtration->Washing Drying 6. Dry Under Vacuum (over P₂O₅) Washing->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Chloro-N-ethyl-2-nitroaniline as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of 4-Chloro-N-ethyl-2-nitroaniline as an intermediate in the synthesis of azo dyes. While specific examples of azo dyes derived from this intermediate are not extensively reported in readily available literature, the following protocols are based on well-established methods for the diazotization of substituted nitroanilines and subsequent coupling reactions. These notes are intended to serve as a foundational guide for researchers exploring the synthesis of novel azo dyes.

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants. Their synthesis is characterized by a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol, naphthol, or an aromatic amine. The structural diversity of both the diazo component and the coupling partner allows for the fine-tuning of the resulting dye's color, fastness, and other properties.

This compound is a substituted aromatic amine that can serve as a diazo component. The presence of the chloro and nitro groups, both of which are electron-withdrawing, can influence the reactivity of the diazonium salt and the spectral properties of the final azo dye. The N-ethyl group can also impact the solubility and interaction of the dye with various substrates.

Synthesis Workflow

The general synthesis pathway involves the diazotization of this compound to form the corresponding diazonium salt, which is then reacted with a suitable coupling component to yield the final azo dye.

AzoDyeSynthesis Intermediate This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt CouplingReaction Azo Coupling DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., N,N-diethylaniline) CouplingComponent->CouplingReaction AzoDye Final Azo Dye CouplingReaction->AzoDye Purification Purification (Recrystallization/Chromatography) AzoDye->Purification FinalProduct Purified Azo Dye Purification->FinalProduct Characterization Characterization (Spectroscopy, etc.) FinalProduct->Characterization

Figure 1: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Note: These protocols are representative and may require optimization for specific coupling components. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.)

  • Sodium hydroxide (NaOH) for phenolic coupling components

  • Glacial acetic acid

  • Urea

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Protocol 1: Diazotization of this compound
  • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to obtain a fine, uniform suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Check for the completion of diazotization by testing a drop of the reaction mixture with starch-iodide paper. The paper should turn blue, indicating the presence of excess nitrous acid.

  • If the test is positive, destroy the excess nitrous acid by the careful, portion-wise addition of a small amount of urea until the starch-iodide test is negative.

  • The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

Option A: Coupling with an Aromatic Amine (e.g., N,N-diethylaniline)

  • In a 500 mL beaker, dissolve 0.01 mol of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 3.2) to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Slowly neutralize the reaction mixture with a saturated solution of sodium acetate or dilute sodium hydroxide to a pH of 4-5 to facilitate the precipitation of the azo dye.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Option B: Coupling with a Phenolic Compound (e.g., 2-Naphthol)

  • In a 500 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 3.2) to the alkaline solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C and the pH of the reaction mixture between 9-10 during the addition. The color of the dye should develop immediately.

  • After the addition is complete, continue to stir the mixture for 1-2 hours in the ice bath.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 6-7 to ensure complete precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Purification

The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or dimethylformamide (DMF), or by column chromatography.

Data Presentation

The following tables provide a template for recording the experimental data for the synthesis and characterization of azo dyes derived from this compound.

Table 1: Reactant and Product Data

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume Used
This compoundC₈H₉ClN₂O₂200.62
Sodium NitriteNaNO₂69.00
Coupling ComponentSpecifySpecify
Azo Dye Product DetermineDetermineYield (g)
Yield (%)

Table 2: Physicochemical and Spectroscopic Characterization of the Synthesized Azo Dye

PropertyResult
Physical Appearance
Melting Point (°C)
Solubility
UV-Visible Spectroscopy
   λmax (nm)
   Molar Absorptivity (ε)
   Solvent
FT-IR Spectroscopy (cm⁻¹)
   N=N stretch
   Other key peaks
¹H-NMR Spectroscopy (ppm)
   Key chemical shifts
Mass Spectrometry (m/z)
   Molecular Ion Peak [M]⁺

Safety Precautions

  • Aromatic amines and their derivatives can be toxic and should be handled with care.

  • Diazonium salts are unstable and potentially explosive when dry. They should always be prepared and used in solution at low temperatures.

  • Concentrated acids and bases are corrosive. Handle them with appropriate protective measures.

  • The synthesized azo dyes should be treated as potentially hazardous until their toxicological properties have been thoroughly evaluated.

Conclusion

The protocols outlined in these application notes provide a comprehensive starting point for the synthesis of novel azo dyes using this compound as a key intermediate. Researchers and scientists can adapt these methodologies to explore a wide range of coupling components, leading to the development of new colorants with unique properties for various applications in materials science, diagnostics, and other fields. Careful characterization of the synthesized dyes is essential to establish their structure-property relationships.

Application Notes and Protocols for 4-Chloro-N-ethyl-2-nitroaniline in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of 4-Chloro-N-ethyl-2-nitroaniline as a key intermediate in the synthesis of high-performance azo pigments. The protocols cover the synthesis of the intermediate, its subsequent diazotization, and the coupling reaction to form a target pigment. Representative performance data and process workflows are also presented to guide researchers and scientists in the field of pigment and drug development.

Application Notes

This compound is a substituted aromatic amine that serves as a valuable diazo component in the manufacture of monoazo pigments. The presence of the chloro and nitro groups on the benzene ring, combined with the N-ethyl group, influences the final properties of the pigment, such as its color, lightfastness, and resistance to solvents and migration.

When diazotized and coupled with a suitable coupling agent, such as a Naphthol AS derivative, this compound can be used to produce pigments in the orange to red color space. These pigments are suitable for a variety of applications, including plastics, coatings, and printing inks, where good thermal stability and lightfastness are required. The ethyl group can enhance the solubility of the intermediate in certain organic media and can also subtly modify the shade and performance properties of the final pigment compared to its un-ethylated counterpart, 4-chloro-2-nitroaniline.

1.1. Representative Pigment Properties

The following table summarizes the typical properties of a hypothetical azo pigment synthesized from this compound and a Naphthol AS derivative. These values are representative of pigments of this class and should be used as a general guideline. Actual properties will vary depending on the specific coupling agent used, the final particle size distribution, and the crystalline form of the pigment.

PropertyTypical Value
Colour Index Name Hypothetical: Pigment Red "X"
Colour Index Number Not Assigned
Chemical Class Monoazo
Hue Yellowish Red to Red
Lightfastness (BWS) 6-7
- Full Shade5-6
- Tint (1:10 TiO₂)
Heat Stability 240-260 °C
Migration Resistance 4-5 (in plasticized PVC)
Chemical Resistance
- Acid (5% HCl)5
- Alkali (5% NaOH)4
Solvent Resistance
- Ethanol4
- Xylene4
- MEK3-4
Oil Absorption 40-50 g/100g
Primary Applications Plastics (PVC, PE), Coatings, Printing Inks

Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (poor) to 8 (excellent). Migration and chemical/solvent resistance are rated on a scale of 1 to 5, where 5 is excellent.

Experimental Protocols

The synthesis of an azo pigment from this compound is a multi-step process. The following protocols provide a detailed methodology for each stage.

2.1. Synthesis of this compound

This protocol describes the synthesis of the intermediate from 2,5-dichloronitrobenzene and ethylamine.[1][2]

  • Materials:

    • 2,5-Dichloronitrobenzene (26 g)

    • Ethanol (400 ml)

    • Ethylamine solution (25 ml initial, plus 5 ml for additions)

    • Diethyl ether

    • Phosphorus pentoxide (P₂O₅) for drying

  • Procedure:

    • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is refluxed.

    • An additional 5 ml of ethylamine is added at 6-hour intervals over a 24-hour period.

    • After 24 hours of reflux, the mixture is cooled.

    • The precipitated product is filtered.

    • The collected orange needles are washed with a small amount of an ethanol-ether mixture.

    • The product is dried over P₂O₅ under vacuum to yield N-ethyl-4-chloro-2-nitro-aniline.

2.2. Synthesis of a Representative Azo Pigment

This protocol describes the synthesis of a hypothetical red azo pigment by the diazotization of this compound and subsequent coupling with Naphthol AS.

2.2.1. Diazotization of this compound

  • Materials:

    • This compound (20.1 g, 0.1 mol)

    • Concentrated Hydrochloric Acid (35%, 30 ml)

    • Water (100 ml)

    • Sodium Nitrite (NaNO₂, 7.0 g, 0.101 mol)

    • Ice

  • Procedure:

    • In a 500 ml beaker, add this compound to 100 ml of water and 30 ml of concentrated hydrochloric acid.

    • Stir the mixture to form a fine, uniform slurry.

    • Cool the slurry to 0-5 °C in an ice bath with continuous stirring.

    • Dissolve the sodium nitrite in 40 ml of water and cool the solution.

    • Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization. The resulting diazonium salt solution should be clear and is kept cold for the coupling reaction.

2.2.2. Preparation of the Coupling Solution

  • Materials:

    • Naphthol AS (26.3 g, 0.1 mol)

    • Sodium Hydroxide (NaOH, 5 g)

    • Water (400 ml)

    • Glacial Acetic Acid

  • Procedure:

    • In a 1 L beaker, dissolve the sodium hydroxide in 400 ml of water.

    • Add the Naphthol AS to the sodium hydroxide solution and stir until it is completely dissolved.

    • Cool the Naphthol AS solution to 10-15 °C in an ice bath.

2.2.3. Coupling Reaction

  • Procedure:

    • Slowly add the cold diazonium salt solution to the stirred Naphthol AS solution over a period of 45-60 minutes.

    • Maintain the temperature of the reaction mixture at 15-20 °C.

    • During the addition, monitor the pH of the mixture. It should be maintained in the slightly acidic to neutral range (pH 5-7) by adding glacial acetic acid or a dilute sodium hydroxide solution as needed.

    • After the addition is complete, continue stirring the mixture for 1-2 hours to ensure the coupling reaction is complete.

    • The precipitated pigment is then filtered, washed with water until the filtrate is neutral, and dried in an oven at 80-90 °C.

Visualizations

3.1. Pigment Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of the azo pigment from the basic starting materials.

G cluster_intermediate Intermediate Synthesis cluster_pigment Pigment Synthesis start_intermediate 2,5-Dichloronitrobenzene + Ethylamine reflux Reflux with Ethanol start_intermediate->reflux intermediate_product This compound reflux->intermediate_product start_pigment This compound diazotization Diazotization (HCl, NaNO₂, 0-5°C) start_pigment->diazotization coupling Coupling Reaction diazotization->coupling coupling_agent Naphthol AS Solution coupling_agent->coupling pigment_product Azo Pigment coupling->pigment_product post_processing Filtration, Washing, Drying pigment_product->post_processing final_pigment Final Pigment Powder post_processing->final_pigment G cluster_diazotization Diazotization cluster_coupling Coupling amine This compound reagents_diazo HCl, NaNO₂ 0-5°C amine->reagents_diazo diazonium Diazonium Salt reagents_diazo->diazonium reagents_coupling pH 5-7 15-20°C diazonium->reagents_coupling Coupling Reaction naphthol Naphthol AS naphthol->reagents_coupling pigment Azo Pigment reagents_coupling->pigment

References

Application Notes and Protocols for 4-Chloro-N-ethyl-2-nitroaniline in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Chloro-N-ethyl-2-nitroaniline as a versatile building block in the synthesis of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic route to derivatize this starting material into a functional Cereblon (CRBN) E3 ligase ligand and its subsequent incorporation into a bifunctional degrader molecule.

Introduction to this compound in PROTAC Development

This compound is a valuable starting material for the synthesis of substituted phenyl-glutarimide-based Cereblon (CRBN) ligands.[1][2] These ligands are integral components of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The unique substitution pattern of this compound allows for the creation of CRBN ligands with potentially improved physicochemical properties and binding affinities.

The general strategy involves a two-stage synthetic approach. Initially, the nitro group of this compound is reduced to an amine, yielding the corresponding diamine derivative. This intermediate is then cyclized with a suitable glutamine-derived synthon to form the characteristic phenyl-glutarimide core, which is responsible for binding to the CRBN E3 ligase. This core can then be further elaborated with a linker and a "warhead" that binds to the protein of interest, thus forming the final PROTAC molecule.

Key Advantages of Phenyl-Glutarimide Based Ligands

Recent studies have highlighted the advantages of phenyl-glutarimide (PG) based CRBN binders over traditional immunomodulatory drugs (IMiDs) in PROTAC design. PG-based PROTACs have demonstrated improved chemical stability and, consequently, enhanced protein degradation efficacy and cellular potency.[1] For instance, the PG-based BET degrader, SJ995973, exhibited remarkable potency with a BRD4 DC50 of 0.87 nM and an IC50 of 3 pM in MV4-11 cells.[1]

Quantitative Data Summary

The following table summarizes the degradation and cell viability data for a highly potent phenyl-glutarimide-based BET degrader, SJ995973 (4c), which serves as a representative example of the potential of this class of compounds.[1]

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
SJ995973 (4c)BRD4MV4-110.87990.003

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N1-ethylbenzene-1,2-diamine (Intermediate 2)

This protocol describes the reduction of the nitro group of this compound to the corresponding diamine.

Materials:

  • This compound (1)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-N1-ethylbenzene-1,2-diamine (2).

Protocol 2: Synthesis of a Phenyl-Glutarimide CRBN Ligand (Illustrative)

This protocol provides a general method for the cyclization of the diamine intermediate with a glutamine derivative to form the phenyl-glutarimide core.

Materials:

  • 4-Chloro-N1-ethylbenzene-1,2-diamine (2)

  • Commercially available or synthesized glutamine derivative (e.g., N-Cbz-L-glutamine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection reagents (as required by the protecting groups on the glutamine derivative)

Procedure:

  • Dissolve the glutamine derivative in a suitable solvent such as DMF.

  • Add the coupling agents and base, and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of 4-Chloro-N1-ethylbenzene-1,2-diamine (2) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and purify the intermediate amide by column chromatography.

  • Carry out the necessary deprotection and cyclization steps (often acid- or base-mediated) to form the glutarimide ring.

  • Purify the final phenyl-glutarimide CRBN ligand by an appropriate method (e.g., chromatography or recrystallization).

Protocol 3: General Synthesis of a Phenyl-Glutarimide-Based PROTAC

This protocol outlines the final steps to assemble the PROTAC molecule by attaching a linker and a warhead to the CRBN ligand.

Materials:

  • Phenyl-glutarimide CRBN ligand with a suitable attachment point (e.g., a free amine or carboxylic acid)

  • Linker with complementary functional groups

  • Warhead (ligand for the protein of interest) with a suitable attachment point

  • Coupling agents or reagents for the specific ligation chemistry (e.g., amide coupling, click chemistry)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • Couple the linker to the phenyl-glutarimide CRBN ligand using standard coupling chemistry. Purify the product.

  • Couple the warhead to the other end of the linker-CRBN ligand conjugate.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Normalize the protein samples and perform SDS-PAGE, followed by transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (Dmax) and the concentration required for 50% degradation (DC50).

Visualizations

Synthesis_Pathway start This compound intermediate 4-Chloro-N1-ethylbenzene-1,2-diamine start->intermediate Nitro Reduction (e.g., Fe, NH4Cl) crbn_ligand Phenyl-Glutarimide CRBN Ligand intermediate->crbn_ligand Cyclization with Glutamine Derivative protac Final PROTAC crbn_ligand->protac Linker & Warhead Conjugation

Caption: Synthetic pathway from this compound to a final PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a CRBN-recruiting PROTAC.

Experimental_Workflow synthesis PROTAC Synthesis & Purification cell_culture Cell Culture & Treatment synthesis->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Analytical Identification of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-ethyl-2-nitroaniline is a substituted nitroaniline of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. While specific validated analytical protocols for this compound are not extensively documented in publicly available literature, methods can be readily adapted from well-established protocols for the closely related compound, 4-chloro-2-nitroaniline, and other substituted nitroanilines.

This document provides detailed application notes and experimental protocols for the identification and analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic data for the parent compound, 4-chloro-2-nitroaniline, is also presented for comparative purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 28491-95-4[1]
Molecular Formula C8H9ClN2O2[1]
Molecular Weight 200.62 g/mol [1]
Appearance Orange needles (based on synthesis)[2]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is adapted from methods developed for 4-chloro-2-nitroaniline and other nitroaniline derivatives.[3][4][5]

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ultrapure water.

    • Phosphoric acid or Formic acid (for mobile phase modification).

    • This compound reference standard.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For trace analysis in complex matrices like environmental water, an online solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration.[3][4]

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid. Gradient elution may be required for complex samples.[5]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength Monitor at a wavelength determined by UV-Vis scan (likely in the 254 nm or 400 nm region for nitroanilines).

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Stock & Calibration Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep Injection Inject into HPLC Standard_Prep->Injection Sample_Prep->Injection HPLC HPLC System Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds like this compound. The following protocol is based on general methods for aniline derivatives.[6][7]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column).

    • Autosampler and data acquisition software.

  • Reagents and Standards:

    • Methylene chloride or Ethyl acetate (GC grade).

    • Helium (carrier gas).

    • This compound reference standard.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in ethyl acetate or methylene chloride.

    • Create calibration standards by serial dilution.

    • Dissolve or extract the sample in a suitable solvent and ensure it is anhydrous before injection.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or split (e.g., 10:1)
Oven Program Initial temp: 100 °C, hold for 2 min. Ramp at 10-15 °C/min to 280 °C, hold for 5-10 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-350 amu

Workflow for GC-MS Identification of this compound

GCMS_Workflow Sample Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection Sample->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition TIC Total Ion Chromatogram Data_Acquisition->TIC Mass_Spectrum Mass Spectrum of Peak Data_Acquisition->Mass_Spectrum Identification Identification via Library Search & Fragmentation Mass_Spectrum->Identification

Caption: Logical workflow for the identification of this compound by GC-MS.

Spectroscopic Data (for Comparative Analysis)

Expected Spectral Characteristics for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, an NH proton, and the characteristic ethyl group signals (a quartet for the -CH2- and a triplet for the -CH3). The chemical shifts of the aromatic protons will be influenced by the chloro, nitro, and ethylamino groups.

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be expected at m/z 200 and 202 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the ethyl group and nitro group.

  • Infrared (IR) Spectroscopy: Characteristic peaks would be expected for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the NO2 group, and C-Cl stretching.

Quantitative Data Summary (Based on Analogue Compounds)

The following table provides an estimation of quantitative parameters that could be expected during method development for this compound, based on data for similar nitroaniline compounds.[3][4][6] Actual values must be determined experimentally.

Analytical MethodParameterEstimated Value
HPLC-UV Retention Time (t R )Dependent on exact conditions; expect elution after 4-chloro-2-nitroaniline.
Limit of Detection (LOD)0.1 - 10 µg/L (with SPE)
Limit of Quantification (LOQ)0.5 - 50 µg/L (with SPE)
Linearity (r²)> 0.999
GC-MS Retention Time (t R )Dependent on oven program; likely in the mid-to-late part of the chromatogram.
Limit of Detection (LOD)0.1 - 5 µg/kg
Limit of Quantification (LOQ)0.5 - 20 µg/kg
Key Mass Fragments (m/z)200/202 (M+) , fragments from loss of C2H5, NO2.

Note: The provided quantitative data are estimates based on methods for analogous compounds and must be experimentally validated for this compound.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust starting point for researchers, scientists, and drug development professionals working with this compound. By adapting established HPLC and GC-MS methods for related nitroaniline compounds, reliable identification and quantification can be achieved. It is essential to perform in-house validation of these methods to determine specific performance characteristics such as accuracy, precision, linearity, and sensitivity for the target analyte.

References

Application Note: Analysis of 4-Chloro-N-ethyl-2-nitroaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-ethyl-2-nitroaniline (MW: 200.62 g/mol , CAS: 28491-95-4) is an organic compound that may be encountered as an intermediate in chemical synthesis or as an impurity in various manufacturing processes, including pharmaceuticals and dyes.[1][2][3] Its detection and quantification are crucial for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation and definitive identification of volatile and semi-volatile compounds.[4] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle

The methodology involves injecting a prepared sample into a gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized analytes through a capillary column. The column separates components based on their boiling points and affinity for the stationary phase.[4] As each component elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), causing the molecule to fragment into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[4]

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Dichloromethane (DCM), Hexane, Methanol (GC or HPLC grade)[4][5]

  • Reagents: Anhydrous Sodium Sulfate

  • Gases: Helium (99.999% purity) or Hydrogen (99.999% purity)[6][7]

  • Consumables: 2 mL glass GC autosampler vials with caps, volumetric flasks, pipettes, syringes.[5]

2. Instrumentation

  • A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., a single quadrupole system).

  • An autosampler for automated injection.

  • Data acquisition and processing software.

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards (1-50 µg/mL): Perform serial dilutions of the stock solution using dichloromethane to prepare a series of calibration standards. A typical concentration for direct injection is around 10 µg/mL.[5]

4. Sample Preparation (Liquid-Liquid Extraction) This protocol is a general guideline for extracting the analyte from an aqueous matrix. For other matrices, methods like solid-phase extraction (SPE) may be more suitable.[4][8]

  • pH Adjustment: Take a 100 mL aqueous sample in a separatory funnel and adjust the pH to > 11.

  • Extraction: Add 30 mL of dichloromethane to the funnel, cap it, and shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen gas to a final volume of 1 mL.[9]

  • Analysis: Transfer the final extract to a 2 mL GC vial for analysis. Samples should be free from particles; centrifuge if necessary.[4][5]

GC-MS Method and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC System
Injection ModeSplitless (recommended for trace analysis)[10][11]
Injection Volume1 µL
Injector Temperature250 °C
LinerDeactivated, splitless liner[10]
Carrier GasHelium at a constant flow of 1.0 mL/min[7]
GC Column
TypeMid-polarity column (e.g., DB-5ms, VF-1301ms, or equivalent)[6][10]
Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[6][10]
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Ramp 110 °C/min to 280 °C
Final HoldHold at 280 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
MS Source Temperature230 °C
MS Quad Temperature150 °C
Transfer Line Temp.280 °C[7]
Scan Range50 - 350 amu
Solvent Delay4 minutes

Data Presentation and Quantitative Analysis

Identification of this compound is confirmed by matching the retention time (RT) from the sample with that of a known standard and by comparing the acquired mass spectrum with a reference spectrum. Quantification is achieved by generating a calibration curve from the working standards and applying it to the peak area of the analyte in the sample.

Table 1: Expected Mass Spectral Data Note: The mass spectrum for this compound is not widely published. The following are predicted key ions based on its structure and the known fragmentation of the related compound 4-Chloro-2-nitroaniline.[12]

Ion DescriptionExpected m/zRelative Abundance
Molecular Ion [M]+200 / 202Moderate
Loss of Ethyl group [M-C₂H₅]+171 / 173High
Loss of Nitro group [M-NO₂]+154 / 156Moderate
Loss of Ethyl and Nitro groups125 / 127Low

Table 2: Representative Quantitative Data These values are illustrative and must be experimentally determined and validated for each specific method and instrument.

ParameterTypical Value
Retention Time (RT)12.5 - 14.5 min (Method Dependent)
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Linearity (R²)> 0.995
Calibration Range1 - 50 µg/mL

Visualizations

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Standard Reference Standard Weighing Stock Stock Solution (1000 µg/mL) Standard->Stock Working Working Standards (1-50 µg/mL) Stock->Working Injection GC Injection (1 µL) Working->Injection Concentration Solvent Evaporation (Nitrogen Blowdown) LLE->Concentration Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Qualitative Qualitative Analysis (RT & Mass Spectrum) TIC->Qualitative Quantitative Quantitative Analysis (Calibration Curve) TIC->Quantitative Report Final Report Qualitative->Report Quantitative->Report Data_Analysis_Logic Logical Flow of GC-MS Data Analysis cluster_qual Qualitative Identification cluster_quan Quantitative Measurement RawData Raw Data File (.D) TIC Extract Total Ion Chromatogram (TIC) RawData->TIC Integrate Integrate Peak Area RawData->Integrate Peak Identify Peak at Expected RT TIC->Peak Spectrum Extract Mass Spectrum of Peak Peak->Spectrum Confirm Confirm Analyte (Match RT & Spectrum) Spectrum->Confirm FinalResult Final Concentration Value Confirm->FinalResult Calculate Calculate Concentration Integrate->Calculate CalCurve Generate Calibration Curve (from Standards) CalCurve->Calculate Calculate->FinalResult

References

Application Notes and Protocols for the Analysis of 4-Chloro-N-ethyl-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-N-ethyl-2-nitroaniline is an aromatic amine derivative that finds application in various chemical syntheses, including the production of dyes and specialty chemicals. The accurate quantification of this compound is crucial for process monitoring, quality control, and research and development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the analysis of such nitroaromatic compounds.

This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method. The methodology is based on established procedures for closely related nitroaniline compounds and provides a strong foundation for routine analysis and method validation.

Principle of the Method

The separation is achieved on a C18 reverse-phase column where the non-polar stationary phase retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. The addition of the N-ethyl group to the 4-chloro-2-nitroaniline structure increases its hydrophobicity, leading to a longer retention time compared to its parent compound under similar conditions. Detection is performed using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the UV region.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal places).

    • pH meter.

    • Sonicator.

    • Filtration assembly for mobile phase and samples.

  • Chromatographic Column:

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%).

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).[1]

    • Methanol (HPLC grade).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • The mobile phase is a mixture of the aqueous component and acetonitrile. A typical starting composition is 60:40 (v/v) Acetonitrile:Aqueous Phosphoric Acid Solution.[1]

    • Degas the mobile phase components separately using sonication or vacuum filtration before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix until completely dissolved. This stock solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • These solutions are used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Note: These conditions are a starting point and may require optimization based on the specific column and HPLC system used.

Table 2: Illustrative Method Performance Characteristics
ParameterExpected Value
Retention Time (tR) ~ 8.5 min (illustrative)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

These are typical performance characteristics for a validated HPLC method and should be experimentally determined.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Reagent & Mobile Phase Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) reagents->hplc_system Load stock_std Standard Stock Solution (1000 µg/mL in Methanol) work_std Working Standards (Dilution with Mobile Phase) stock_std->work_std calibration Calibration Curve Generation (Inject Working Standards) work_std->calibration sample_prep Sample Preparation (Dissolve, Dilute, Filter) sample_analysis Sample Analysis (Inject Prepared Sample) sample_prep->sample_analysis hplc_system->calibration hplc_system->sample_analysis quantification Quantification (Calculate Concentration) calibration->quantification peak_integration Peak Integration (Retention Time & Area) sample_analysis->peak_integration peak_integration->quantification report Final Report Generation quantification->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for 4-Chloro-N-ethyl-2-nitroaniline: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These notes and protocols are generated based on available chemical information. A comprehensive Safety Data Sheet (SDS) for 4-Chloro-N-ethyl-2-nitroaniline (CAS No. 28491-95-4) was not available at the time of writing. Therefore, these guidelines are based on general principles of laboratory safety and information for structurally similar compounds. Users must consult a specific and verified SDS for this compound before handling and should perform a thorough risk assessment.

Introduction

This compound is a chemical compound used in research and development, particularly within the synthesis of other molecules. Due to the presence of nitro and chloro functional groups, this compound and its analogs are considered hazardous. Safe handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Identification and Summary

While specific toxicity data for this compound is limited, related compounds such as 4-chloro-2-nitroaniline are known to be highly toxic if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure and are toxic to aquatic life. It is prudent to handle this compound with the same level of caution.

Potential Hazards:

  • Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Environmental Hazard: Potentially toxic to aquatic organisms.

Quantitative Data

A specific Safety Data Sheet with quantitative data for this compound (CAS 28491-95-4) is not publicly available. The following table provides general information.

PropertyValueReference
Chemical Name This compound
CAS Number 28491-95-4
Molecular Formula C₈H₉ClN₂O₂
Molecular Weight 200.63 g/mol
Storage Temperature Room temperature

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of solid material should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Dispensing: When weighing and dispensing the solid, use a spatula and handle it carefully to minimize dust generation.

  • Spill Procedures: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Storage Procedures
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage condition is room temperature.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Procedures
  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Diagrams

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment (Consult SDS) PPE Don Personal Protective Equipment (PPE) Risk_Assessment->PPE Weighing Weighing and Dispensing PPE->Weighing Proceed to handling Reaction Use in Experiment Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste_Disposal Store Store in a Cool, Dry, Well-Ventilated Area Waste_Disposal->Store Store unused chemical

Caption: Workflow for Safe Handling and Storage.

Application Notes and Protocols: Diazotization and Coupling Reactions of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diazotization of 4-Chloro-N-ethyl-2-nitroaniline and its subsequent coupling reactions to form various azo compounds. Azo dyes derived from this intermediate are of interest in the synthesis of disperse dyes for textiles and may have potential applications in medicinal chemistry.

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt, a versatile intermediate in organic synthesis. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form an azo compound. This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes.[1][2]

This compound is a useful starting material in the synthesis of disperse dyes, which are non-ionic dyes used for coloring synthetic fibers. The presence of the chloro and nitro groups on the aromatic ring influences the color and properties of the resulting azo dyes.

General Reaction Scheme

The overall process involves two main steps: the diazotization of this compound to form the corresponding diazonium salt, followed by the coupling of this salt with an aromatic coupling component (Ar-H) to yield the final azo dye.

Reaction_Scheme This compound This compound Diazonium Salt 4-Chloro-N-ethyl-2-nitrobenzenediazonium Chloride This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye (e.g., Disperse Red) Diazonium Salt->Azo Dye Ar-H (Coupling Component)

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are generalized protocols for the diazotization of this compound and its subsequent coupling reactions. Researchers should optimize these conditions for specific coupling components.

Diazotization of this compound

This protocol is adapted from general procedures for the diazotization of substituted nitroanilines.[3][4]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (optional, to quench excess nitrous acid)

Procedure:

  • In a beaker, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The resulting solution contains the 4-Chloro-N-ethyl-2-nitrobenzenediazonium salt and is used immediately in the coupling reaction. A small amount of urea can be added to destroy any excess nitrous acid.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine_Suspension Suspend Amine in HCl/H2O Cooling Cool to 0-5 °C Amine_Suspension->Cooling NaNO2_Solution Prepare NaNO2 Solution Addition Dropwise Addition of NaNO2 NaNO2_Solution->Addition Cooling->Addition Stirring Stir for 30-60 min Addition->Stirring Diazonium_Salt Diazonium Salt Solution Stirring->Diazonium_Salt

Caption: Step-by-step workflow for the diazotization of this compound.

Azo Coupling Reactions

The diazonium salt solution prepared in the previous step is a potent electrophile that reacts with activated aromatic compounds. Below are example protocols for coupling with a phenol and an aniline derivative.

3.2.1. Coupling with Phenol (to form a Hydroxy-Azo Compound)

This protocol is based on general procedures for coupling with phenolic compounds.[5]

Materials:

  • Diazonium salt solution from section 3.1

  • Phenol (or a substituted phenol)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling component, for example, phenol (1 equivalent), in an aqueous solution of sodium hydroxide at 0-5 °C. The phenoxide ion is a more potent coupling partner.

  • Slowly add the cold diazonium salt solution to the stirred solution of the phenoxide with vigorous stirring, maintaining the temperature at 0-5 °C.

  • The pH of the reaction mixture should be maintained in the slightly alkaline range (pH 8-10) to facilitate the coupling. This can be adjusted by adding a solution of sodium carbonate.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it in a desiccator or a vacuum oven at a low temperature.

3.2.2. Coupling with N,N-diethylaniline (to form an Amino-Azo Compound)

This protocol is adapted from procedures for coupling with tertiary aromatic amines.[6]

Materials:

  • Diazonium salt solution from section 3.1

  • N,N-diethylaniline (or another tertiary aniline derivative)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred solution of N,N-diethylaniline.

  • The reaction is typically carried out under slightly acidic conditions (pH 4-6). A solution of sodium acetate can be added to buffer the reaction mixture.

  • A colored precipitate of the azo dye will form.

  • Stir the mixture for 2-3 hours at 0-5 °C.

  • Isolate the product by filtration, wash with a cold ethanol-water mixture, and then with cold water.

  • Dry the product in a vacuum desiccator.

Quantitative Data

While specific data for the diazotization of this compound and its subsequent coupling is not widely available in the literature, the following table presents data for closely related azo compounds, providing an indication of the expected results.

Diazo ComponentCoupling ComponentProduct NameYield (%)M.P. (°C)λmax (nm)Reference
2-Chloro-4-nitroanilineN-ethyl-N-hydroxyethyl anilineC.I. Disperse Red 13---[1]
p-ChloroanilinePhenol4-((4-chlorophenyl)diazenyl)phenol--357[5]
4-NitroanilineSalicylic Acid4-((4-nitrophenyl)diazenyl)salicylic acidHigh--[7]
2-Amino-4-chlorobenzenesulfonamide2-Hydroxy-3-methoxy-5-formylbenzaldehyde4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamideHigh--[8]
o-Chloro-p-nitroanilinem-acetamino-N,N-diacetyloxyethyl anilineC.I. Disperse Red 167:196.45--[3]

Note: The yields and melting points are highly dependent on the specific reaction conditions and purification methods.

Applications in Drug Development and Research

Azo compounds are a well-established class of compounds with a wide range of applications, including in the pharmaceutical industry. The azo linkage can be cleaved by azoreductases in the gut, making azo compounds useful as prodrugs for targeted drug delivery to the colon.

While specific pharmacological activities of azo dyes derived from this compound have not been extensively reported, related azo compounds incorporating heterocyclic moieties have shown a broad spectrum of biological activities, including:

  • Antibacterial[9]

  • Antifungal[9]

  • Anticancer[10]

  • Anti-inflammatory[9]

The synthesis of novel azo dyes from this compound and various heterocyclic coupling components could lead to the discovery of new compounds with potential therapeutic applications. The chloro and nitro substituents on the aniline ring can influence the electronic properties and bioavailability of the resulting azo compounds, potentially modulating their biological activity. Further research in this area is warranted to explore the potential of these compounds as pharmacological agents.

DrugDev_Pathway cluster_synthesis Synthesis cluster_screening Screening & Development Starting_Material This compound Diazotization Diazotization Starting_Material->Diazotization Coupling Azo Coupling with Heterocyclic Components Diazotization->Coupling Azo_Dye Novel Azo Dye Library Coupling->Azo_Dye Bio_Screening Biological Screening (Antibacterial, Antifungal, Anticancer) Azo_Dye->Bio_Screening Lead_Compound Lead Compound Identification Bio_Screening->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Conceptual pathway for the development of novel therapeutic agents from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-N-ethyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most cited method is the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloronitrobenzene and ethylamine.[1][2] In this reaction, the amino group of ethylamine displaces one of the chlorine atoms on the benzene ring.

Q2: What is a typical reported yield for this synthesis?

A2: Published procedures report yields as high as 89% when the reaction is carried out under reflux conditions in ethanol.[1][2]

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reaction is the formation of a disubstituted product where a second ethylamine molecule displaces the second chlorine atom. Over-alkylation, where the product this compound reacts further, is also a possibility, though less likely under controlled conditions. The presence of electron-withdrawing groups, such as the nitro group, can influence the reactivity of the starting materials.[3]

Q4: How can I purify the final product?

A4: The product, which is often obtained as orange needles, can be purified by recrystallization from a mixture of ethanol and ether.[1][2] Column chromatography can also be employed for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield (<70%) Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Extend the reflux period beyond 24 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize Temperature: Ensure the reaction mixture is maintained at a steady reflux.
Suboptimal Reagent Ratio: The molar ratio of ethylamine to 2,5-dichloronitrobenzene may not be optimal.- Increase Ethylamine Concentration: A moderate excess of ethylamine can favor the formation of the desired monosubstituted product. However, a large excess may promote disubstitution. Consider a controlled, portion-wise addition of ethylamine.[1][2]
Moisture in Reagents/Solvents: Water can interfere with the reaction.- Use Anhydrous Solvents: Ensure that the ethanol used is of high purity and low water content.- Dry Reagents: Dry the starting materials before use if necessary.
Formation of Significant Byproducts Disubstitution: A large excess of ethylamine can lead to the formation of the disubstituted product.- Control Ethylamine Addition: Add the ethylamine in portions over the course of the reaction rather than all at once.[1][2]- Monitor Reaction Progress: Use TLC to monitor the formation of the desired product and stop the reaction once it is maximized.
Over-alkylation: The product may react further with the alkylating agent.- Moderate Temperature: Avoid excessively high temperatures that could promote further reactions.
Difficulty in Product Isolation/Purification Product is Oily or Impure: The crude product may not crystallize easily due to the presence of impurities.- Initial Wash: Wash the crude product with a small amount of a cold ethanol-ether mixture to remove some impurities before recrystallization.[1][2]- Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

Experimental Protocols

Synthesis of this compound[1][2]

Materials:

  • 2,5-dichloronitrobenzene

  • Ethylamine (aqueous solution or as a gas)

  • Ethanol

  • Ether

  • Phosphorus pentoxide (P₂O₅) for drying (handle with care)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 26 g of 2,5-dichloronitrobenzene and 400 ml of ethanol.

  • Add 25 ml of ethylamine to the mixture.

  • Heat the mixture to reflux and maintain it for 24 hours.

  • During the reflux, add an additional 5 ml of ethylamine every 6 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the resulting orange needles.

  • Wash the collected solid with a small amount of a cold ethanol-ether mixture.

  • Dry the product over P₂O₅ under vacuum to obtain this compound.

Expected Yield: Approximately 24.4 g (89%). Melting Point: 90-91 °C.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2,5-dichloronitrobenzene 2,5-dichloronitrobenzene Reaction Reaction 2,5-dichloronitrobenzene->Reaction Ethylamine Ethylamine Ethylamine->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Reflux (24h) Reflux (24h) Reflux (24h)->Reaction Cooling & Filtration Cooling & Filtration Reaction->Cooling & Filtration Washing Washing Cooling & Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Reagents Suboptimal Reagent Ratio Low_Yield->Suboptimal_Reagents Moisture Moisture Present Low_Yield->Moisture Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Ratio Optimize Reagent Ratio Suboptimal_Reagents->Optimize_Ratio Use_Anhydrous Use Anhydrous Reagents/Solvents Moisture->Use_Anhydrous

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-ethyl-2-nitroaniline. Our goal is to help you identify and resolve common issues encountered during your experiments, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2,5-dichloronitrobenzene and ethylamine?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by the nucleophilic ethylamine. The ethylamine displaces one of the chlorine atoms on the 2,5-dichloronitrobenzene ring.

Q2: What is the expected major product of this reaction?

The major product is this compound. The nitro group at position 2 strongly directs the nucleophilic attack to the para-position (C4), leading to the preferential substitution of the chlorine atom at this position.

Q3: What are the common side products in this synthesis?

The most common side products include:

  • Isomeric Impurity: 2-Chloro-N-ethyl-5-nitroaniline is the most likely isomeric side product, formed if the ethylamine attacks the chlorine at the C5 position.

  • Di-substituted Product: In cases of excess ethylamine or prolonged reaction times, a di-substituted product, N,N'-diethyl-4-chloro-2-nitro-1,5-phenylenediamine, can be formed where both chlorine atoms are replaced by ethylamine.

  • Over-alkylation Product: While less common with primary amines, over-alkylation of the product can lead to the formation of a tertiary amine, 4-Chloro-N,N-diethyl-2-nitroaniline.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted 2,5-dichloronitrobenzene.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction.- Ensure the reaction is refluxed for the recommended duration (24 hours). - Add ethylamine in portions as specified in the protocol to maintain its concentration. - Check the quality and purity of the starting materials.
Formation of significant amounts of side products.- Carefully control the stoichiometry of the reactants. An excess of ethylamine can favor di-substitution. - Monitor the reaction temperature closely; lower temperatures may reduce the formation of some side products but will also slow down the reaction rate.
Presence of a Significant Amount of the Isomeric Side Product (2-Chloro-N-ethyl-5-nitroaniline) The directing effect of the nitro group is not completely selective.- Optimize the reaction temperature. Lowering the temperature might improve selectivity, but may require longer reaction times. - Purification by column chromatography is effective for separating the isomers.
Detection of Di-substituted Product Excess of ethylamine or prolonged heating.- Use the stoichiometric amount of ethylamine or a slight excess as recommended. - Monitor the reaction progress using TLC or GC to avoid unnecessarily long reaction times.
Difficulty in Product Purification The product and side products have similar polarities.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) for effective separation. - Recrystallization from an appropriate solvent mixture (e.g., ethanol-ether) can help in purifying the final product.[1][2]
Product is an Oil Instead of Crystalline Solid Presence of impurities.- Ensure all starting materials are pure and the reaction is carried out under anhydrous conditions where necessary. - Thoroughly purify the product using column chromatography and/or recrystallization to remove impurities that can inhibit crystallization.

Product and Side Product Summary

Compound Structure Molecular Weight ( g/mol ) Appearance Melting Point (°C)
This compound (Main Product) 200.62Orange needles90-91[1][2]
2-Chloro-N-ethyl-5-nitroaniline (Isomeric Side Product) 200.62Yellow solid115-117
N,N'-diethyl-4-chloro-2-nitro-1,5-phenylenediamine (Di-substituted Side Product) 223.70--
2,5-dichloronitrobenzene (Starting Material) 192.00Yellow solid53-56

Experimental Protocol

Synthesis of this compound [1][2]

  • Materials:

    • 2,5-dichloronitrobenzene (26 g)

    • Ethanol (400 ml)

    • Ethylamine (25 ml initial, plus 5 ml portions)

  • Procedure:

    • A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is placed in a round-bottom flask equipped with a reflux condenser.

    • The mixture is refluxed for 24 hours.

    • During the reflux, an additional 5 ml of ethylamine is added at 6-hour intervals.

    • After 24 hours, the mixture is cooled to room temperature and then filtered.

    • The collected solid is washed with a small amount of an ethanol-ether mixture.

    • The resulting orange needles are dried over P₂O₅ under vacuum.

    • The expected yield is approximately 24.4 g (89%) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

Reaction Pathway Diagram

Synthesis_Pathway Start 2,5-Dichloronitrobenzene + Ethylamine Main_Product This compound (Major Product) Start->Main_Product Nucleophilic Aromatic Substitution (at C4) Side_Product_1 2-Chloro-N-ethyl-5-nitroaniline (Isomeric Side Product) Start->Side_Product_1 Nucleophilic Aromatic Substitution (at C5) Side_Product_2 Di-substituted Product Main_Product->Side_Product_2 Further Reaction with Ethylamine

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-N-ethyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dichloronitrobenzene and ethylamine, side-products like the di-ethylated aniline, and other isomers formed during the synthesis. The presence of residual solvents from the reaction is also a possibility.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For removing gross impurities and obtaining a crystalline solid, recrystallization is often the first choice. For separating closely related impurities and achieving very high purity, column chromatography is more suitable.

Q3: How can I monitor the progress of the purification?

A3: The progress of purification can be monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick method to qualitatively assess the separation of impurities from the desired product. HPLC provides a more quantitative analysis of the purity.[1]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be an orange, crystalline solid. The reported melting point is in the range of 90-91°C.[2][3]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated.- The cooling process is too rapid.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product, if available.
Oily product is obtained instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities.- Ensure the solvent has a boiling point lower than the melting point of the product.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification step, such as an extraction, to remove gross impurities before recrystallization.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC. - Inappropriate solvent system (mobile phase).- Adjust the polarity of the eluent. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Cracking or channeling of the stationary phase. - Improper packing of the column.- Ensure the stationary phase is packed uniformly without any air bubbles. Use the slurry method for packing.
Broad or tailing bands. - The column is overloaded.- The compound is interacting too strongly with the stationary phase.- Reduce the amount of crude product loaded onto the column.- Add a small amount of a more polar solvent to the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Ether Mixture

This protocol is based on a reported synthesis of this compound.[2][3]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Orange needles of the product should start to form. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-ether mixture.[2][3]

  • Drying: Dry the purified crystals under vacuum over a desiccant like P₂O₅.[2][3]

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Workflow crude_product Crude 4-Chloro-N-ethyl- 2-nitroaniline recrystallization Recrystallization crude_product->recrystallization Initial Cleanup purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product purity_check_1->column_chromatography Purity Not OK purity_check_1->pure_product Purity OK further_purification Further Purification Needed

Caption: Workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Problem concentrate Concentrate Solution no_crystals->concentrate Try First scratch Scratch Flask no_crystals->scratch Try Second seed Add Seed Crystal no_crystals->seed Try Third concentrate->cool scratch->cool seed->cool

Caption: Troubleshooting crystallization failure.

References

Technical Support Center: Recrystallization of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-N-ethyl-2-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Selecting an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data for the closely related compound 4-chloro-2-nitroaniline, good starting points for single-solvent recrystallization are alcohols like ethanol or methanol.[1][2] A mixed solvent system, such as ethanol/water or ethanol/ether, can also be effective.[2][3] A synthesis protocol for this compound mentions washing the precipitated product with an ethanol-ether mixture, which suggests the product has low solubility in this mixture at cooler temperatures.[3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not fully dissolving, you can try the following:

  • Add more solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Increase the temperature: Ensure your solvent is at or near its boiling point.

  • Switch to a better solvent: If you have added a large volume of solvent and the compound is still not dissolving, you may need to choose a solvent in which your compound is more soluble. Based on data for a similar compound, solvents like N-methyl pyrrolidone (NMP), ethyl acetate, or acetonitrile show higher solubility.[1]

Q3: No crystals are forming after cooling the solution. What went wrong?

A3: If crystals do not form upon cooling, your solution may be too dilute or supersaturation has not been achieved. Here are some steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[4] This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[4]

  • Reduce the volume of the solvent: Reheat the solution and boil off some of the solvent to increase the concentration of your compound.[4] Then, allow it to cool again.

  • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the temperature, which will lower the solubility of your compound.[4]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To resolve this:

  • Reheat the solution: Add more solvent to the mixture and reheat until the oil redissolves completely.[4]

  • Cool the solution slowly: A slower cooling rate encourages the formation of well-ordered crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a different solvent: The solubility profile of your current solvent may not be ideal. A solvent in which the compound is less soluble may prevent oiling out.

Q5: The resulting crystals are colored. How can I remove colored impurities?

A5: If your purified crystals are still colored, it indicates the presence of impurities.

  • Use activated charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration: To remove the charcoal and the adsorbed impurities, you will need to perform a filtration while the solution is still hot. This will prevent your desired compound from crystallizing prematurely.

Q6: The recovery yield of my purified product is very low. What can I do to improve it?

A6: A low yield can be due to several factors:

  • Using too much solvent: This is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[4] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling it again.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure you have allowed sufficient time for crystallization and that the solution has been cooled to a low enough temperature.

Data on Recrystallization Solvents

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of 4-chloro-2-nitroaniline, a structurally similar compound, in various pure solvents. The solubility is presented in descending order, which can guide the selection of a suitable recrystallization solvent for this compound.

SolventSolubility Ranking
N-methyl pyrrolidone (NMP)Highest
Ethyl acetateHigh
AcetonitrileHigh
1,4-DioxaneModerate
MethanolModerate
EthanolModerate
n-PropanolModerate
IsopropanolModerate
n-ButanolModerate
Ethylene glycol (EG)Low
CyclohexaneLow
WaterLowest

This data is for 4-chloro-2-nitroaniline and serves as a guideline.[1]

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If necessary, add more hot solvent in small portions until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. A common method is to dry them under a vacuum.[3]

Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Slowly cool to room temp insoluble_check->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath crystal_check Crystals formed? ice_bath->crystal_check troubleshoot Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent crystal_check->troubleshoot No vacuum_filtration Vacuum Filtration crystal_check->vacuum_filtration Yes troubleshoot->ice_bath wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A flowchart illustrating the key steps and decision points in the recrystallization process.

References

Optimizing reaction conditions for synthesizing 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-N-ethyl-2-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route from 2,5-dichloronitrobenzene and ethylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Reaction: Reaction time may be insufficient. 2. Low Reaction Temperature: The reaction may require elevated temperatures (reflux) to proceed efficiently. 3. Poor Quality Reagents: Degradation of starting materials (2,5-dichloronitrobenzene or ethylamine) can hinder the reaction. 4. Insufficient Ethylamine: The molar ratio of ethylamine to 2,5-dichloronitrobenzene may be too low.1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A reported successful reaction time is 24 hours.[1][2] 2. Ensure Adequate Heating: Maintain the reaction mixture at a constant reflux temperature. 3. Verify Reagent Purity: Use freshly opened or properly stored reagents. The purity of 2,5-dichloronitrobenzene can be checked by its melting point (52-54 °C). 4. Use Excess Ethylamine: Employing a molar excess of ethylamine can drive the reaction to completion. One protocol suggests periodic addition of ethylamine every 6 hours.[1][2]
Presence of Multiple Products (Impure Product) 1. Side Reactions: Over-alkylation can lead to the formation of diethylated byproducts. 2. Unreacted Starting Material: Incomplete reaction can leave unreacted 2,5-dichloronitrobenzene or the intermediate, 4-Chloro-2-nitroaniline. 3. Formation of Isomers: Depending on the starting materials and reaction conditions, other positional isomers might form.1. Control Stoichiometry: Carefully control the molar ratio of ethylamine to 2,5-dichloronitrobenzene to minimize over-alkylation. 2. Monitor Reaction Progress: Use TLC to ensure the complete consumption of the starting material. 3. Purification: Purify the crude product using crystallization (e.g., from an ethanol-ether mixture) or column chromatography to isolate the desired product.[1][2]
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily if impurities are present. 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography can occur if the product and byproducts have similar polarities.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Ensure the solvent system for crystallization is appropriate. A mixture of ethanol and ether has been reported to be effective.[1][2] 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Monitor fractions carefully by TLC.
Product Color is Darker than Expected (Expected: Orange Needles) 1. Presence of Oxidized Impurities: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. 2. Decomposition: High reaction temperatures for prolonged periods might lead to some product degradation.1. Purification: Recrystallization from a suitable solvent system can help remove colored impurities.[1][2] 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A widely used starting material is 2,5-dichloronitrobenzene, which is reacted with ethylamine.[1][2]

Q2: What is a typical solvent for this reaction?

A2: Ethanol is a commonly used solvent for the reaction between 2,5-dichloronitrobenzene and ethylamine.[1][2]

Q3: What are the recommended reaction conditions?

A3: A reported protocol involves refluxing a mixture of 2,5-dichloronitrobenzene and ethylamine in ethanol for 24 hours. It is also suggested to add fresh ethylamine at regular intervals (e.g., every 6 hours) to ensure the reaction goes to completion.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.

Q5: What is the expected yield for this synthesis?

A5: A reported synthesis of this compound from 2,5-dichloronitrobenzene and ethylamine achieved a yield of 89%.[1][2]

Q6: What are the potential side products in this reaction?

A6: The primary potential side product is the result of over-alkylation, leading to the formation of 4-Chloro-N,N-diethyl-2-nitroaniline. Unreacted starting materials can also be present as impurities.

Q7: How can the final product be purified?

A7: The product, which is often obtained as orange needles, can be purified by washing with a suitable solvent mixture, such as ethanol-ether, followed by drying under vacuum.[1][2] Recrystallization is another effective purification method. For highly impure samples, column chromatography may be necessary.

Data Presentation

Table 1: Summary of a Reported Protocol for the Synthesis of this compound

ParameterValueReference
Starting Material 2,5-Dichloronitrobenzene[1][2]
Reagent Ethylamine[1][2]
Solvent Ethanol[1][2]
Reaction Temperature Reflux[1][2]
Reaction Time 24 hours[1][2]
Product Appearance Orange needles[1][2]
Melting Point 90-91 °C[1][2]
Yield 89%[1][2]

Experimental Protocols

Synthesis of this compound from 2,5-Dichloronitrobenzene

This protocol is based on a reported successful synthesis.[1][2]

Materials:

  • 2,5-Dichloronitrobenzene (26 g)

  • Ethanol (400 ml)

  • Ethylamine (25 ml initially, with an additional 5 ml every 6 hours)

  • Ethanol-ether mixture (for washing)

  • Phosphorus pentoxide (P₂O₅) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine.

  • Heat the mixture to reflux and maintain the reflux for 24 hours.

  • During the reflux period, add an additional 5 ml of ethylamine to the reaction mixture every 6 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the cooled mixture to collect the precipitated product.

  • Wash the collected orange needles with a small amount of an ethanol-ether mixture.

  • Dry the purified product over phosphorus pentoxide (P₂O₅) under vacuum.

  • The expected yield of N-ethyl-4-chloro-2-nitro-aniline is approximately 24.4 g (89%), with a melting point of 90-91 °C.

Visualizations

Synthesis_Workflow reagents 1. Combine Reactants (2,5-Dichloronitrobenzene, Ethylamine, Ethanol) reflux 2. Heat to Reflux (24 hours) reagents->reflux add_ethylamine 3. Add Ethylamine (every 6 hours) reflux->add_ethylamine cool_filter 4. Cool and Filter reflux->cool_filter add_ethylamine->reflux wash 5. Wash Product (Ethanol/Ether) cool_filter->wash dry 6. Dry under Vacuum wash->dry product Final Product: This compound dry->product Side_Reactions start 4-Chloro-2-nitroaniline desired_product Desired Product: This compound start->desired_product + EtNH2 ethylamine Ethylamine (EtNH2) side_product Side Product: 4-Chloro-N,N-diethyl-2-nitroaniline desired_product->side_product + EtNH2 (Over-alkylation)

References

Troubleshooting low yield in azo dye synthesis with 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of azo dyes using 4-Chloro-N-ethyl-2-nitroaniline as the diazo component.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the two primary stages of azo dye synthesis: Diazotization and Azo Coupling.

Part 1: Diazotization of this compound

The first critical step is the conversion of the primary aromatic amine to a diazonium salt. Low yields or complete failure often originate here.

Q1: What are the most common reasons for a low yield or failure in the diazotization step?

A1: The most frequent causes for unsuccessful diazotization are:

  • Incorrect Temperature: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[1] Maintaining a temperature between 0-5 °C is crucial to prevent decomposition of the salt into phenols, which can lead to unwanted byproducts.[1]

  • Improper Acid Concentration: A sufficient amount of strong acid (like HCl or H₂SO₄) is necessary to form nitrous acid in situ from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted primary amine.[2]

  • Slow or Inefficient Addition of Sodium Nitrite: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure it reacts completely to form nitrous acid and to avoid localized heating.

  • Poor Solubility of the Amine: this compound may have limited solubility in the acidic medium. Ensuring the amine is fully dissolved or finely suspended before adding nitrite is key for a complete reaction.

Q2: How can I confirm that the diazotization is complete before proceeding to the coupling reaction?

A2: You can perform a simple spot test. After the addition of sodium nitrite is complete and the reaction has stirred for an appropriate time (typically 15-30 minutes), take a drop of the reaction mixture and apply it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid, which signifies that all the primary amine has been consumed and the diazotization is complete. If no color change occurs, it may indicate that insufficient sodium nitrite was used.

Q3: What are the recommended starting conditions for the diazotization of this compound?

A3: While optimization is always recommended, a robust starting point based on general procedures for similar anilines is summarized in the table below.[3][4]

ParameterRecommended Value/ConditionRationale
Temperature 0 - 5 °CPrevents decomposition of the unstable diazonium salt.[1]
Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Provides the acidic medium and proton source.
Acid Molarity 2.5 - 3.0 equivalentsEnsures amine solubility and prevents side reactions.[2]
Nitrite Source Sodium Nitrite (NaNO₂)Standard reagent for in situ generation of nitrous acid.[2]
Nitrite Molarity 1.0 - 1.1 equivalentsA slight excess ensures complete conversion of the amine.
Reaction Time 15 - 30 minutes post-nitrite additionAllows the reaction to proceed to completion.
Part 2: Azo Coupling Reaction

This second stage involves the electrophilic substitution reaction between the diazonium salt and an electron-rich coupling partner (e.g., a phenol or an aromatic amine).

Q4: My diazotization seems successful, but the final dye yield is still low. What could be wrong with the coupling step?

A4: Issues in the coupling stage are almost always related to pH control, the reactivity of the coupling partner, or temperature.

  • Incorrect pH: The pH of the reaction medium is critical and depends on the nature of your coupling partner.[2] Diazonium salts act as weak electrophiles. Coupling to phenols requires weakly alkaline conditions (pH 8-10) to deprotonate the phenol to the more strongly activating phenoxide ion. Conversely, coupling to aromatic amines requires weakly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine, as the protonated ammonium salt is unreactive.[2]

  • Decomposition of Diazonium Salt: If the coupling reaction is too slow or the temperature is allowed to rise, the diazonium salt can decompose before it has a chance to couple, significantly reducing the yield.

  • Low Reactivity of Coupling Partner: The coupling component must contain a strong electron-donating group (like -OH, -NH₂, -OR) to be sufficiently activated for the reaction to occur.

Q5: What are the optimal pH ranges for different types of coupling components?

A5: The optimal pH is a balance between activating the coupling component and maintaining the stability of the diazonium salt.

Coupling Component TypeOptimal pH RangeRationale
Phenols / Naphthols 8 - 11Deprotonates the hydroxyl group to the more reactive phenoxide ion.[2]
Aromatic Amines (Primary, Secondary, Tertiary) 4 - 7Ensures a high enough concentration of the free amine for coupling without protonating it to the unreactive ammonium salt.[2]
Active Methylene Compounds 9 - 11Requires a base to deprotonate the methylene group to form the reactive carbanion.

Q6: What potential side reactions can lower the purity and yield of my final azo dye?

A6: Several side reactions can occur:

  • Phenol Formation: Decomposition of the diazonium salt, especially if the temperature rises above 5-10 °C, will produce 4-Chloro-1-ethyl-2-nitrophenol.

  • Self-Coupling: The diazonium salt can couple with the unreacted primary amine if the medium is not sufficiently acidic during diazotization, forming a diazoamino compound.[2]

  • Formation of Tar/Polymeric Products: Uncontrolled reaction conditions, especially high temperatures or incorrect pH, can lead to complex mixtures of undesirable byproducts.

Experimental Protocols

Protocol 1: General Procedure for Diazotization of this compound

  • In a beaker or round-bottom flask equipped with a magnetic stirrer, dissolve/suspend 1 equivalent of this compound in 2.5-3.0 equivalents of 3M HCl.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in a small amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid. Crucially, monitor the temperature and ensure it does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes.

  • Confirm the completion of the reaction using a starch-iodide paper test. A positive test (blue-black color) indicates the presence of excess nitrous acid and a complete reaction.

  • The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[1]

Protocol 2: General Procedure for Azo Coupling with a Phenolic Component

  • In a separate beaker, dissolve 1 equivalent of the phenolic coupling partner (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide (NaOH) to achieve a final reaction pH of 9-10.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.

  • An intensely colored precipitate (the azo dye) should form immediately or within a few minutes.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

  • Isolate the crude dye product by vacuum filtration, wash it thoroughly with cold water to remove excess salts and base, and then with a small amount of a suitable cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, acetic acid) to obtain the purified azo dye.

Visualized Workflows and Logic

Azo_Dye_Synthesis_Workflow General Workflow for Azo Dye Synthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Amine This compound Diazonium_Salt Diazonium Salt Solution Amine->Diazonium_Salt Acid HCl / H₂SO₄ Acid->Diazonium_Salt Nitrite NaNO₂ Nitrite->Diazonium_Salt Temp1 0-5 °C Diazonium_Salt->Temp1 Coupling_Partner Coupling Partner (Phenol / Amine) Diazonium_Salt->Coupling_Partner Add Slowly Azo_Dye Crude Azo Dye Coupling_Partner->Azo_Dye Base_Acid pH Control (NaOH / Buffer) Base_Acid->Azo_Dye Temp2 < 10 °C Azo_Dye->Temp2 Purification Pure Azo Dye Azo_Dye->Purification Filter & Recrystallize

Caption: High-level workflow for the two-stage synthesis of azo dyes.

Troubleshooting_Flowchart Troubleshooting Logic for Low Azo Dye Yield start Low Final Yield? check_diazotization Was Diazotization Confirmed? (Starch-Iodide Test) start->check_diazotization check_temp1 Was Diazotization Temp < 5°C? check_diazotization->check_temp1  No check_coupling Check Coupling Step check_diazotization->check_coupling Yes diazotization_issue Issue: Incomplete Diazotization check_reagents Check Molar Ratios of Amine:Acid:Nitrite diazotization_issue->check_reagents check_temp1->diazotization_issue Yes temp1_issue Issue: Diazonium Salt Decomposition (Temp) check_temp1->temp1_issue No check_ph Was pH Optimized for Coupling Partner? check_coupling->check_ph ph_issue Issue: Incorrect pH for Coupling check_ph->ph_issue No check_temp2 Was Coupling Temp < 10°C? check_ph->check_temp2 Yes temp2_issue Issue: Diazonium Salt Decomposition (Temp) check_temp2->temp2_issue No check_partner Is Coupling Partner Sufficiently Activated? check_temp2->check_partner Yes partner_issue Issue: Low Reactivity of Coupling Partner check_partner->partner_issue No

Caption: A decision tree to diagnose common causes of low yield.

References

Technical Support Center: Storage and Handling of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-Chloro-N-ethyl-2-nitroaniline to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1][2]

Q2: What materials are incompatible with this compound?

While specific incompatibility data for this compound is limited, based on the reactivity of the parent compound, 4-Chloro-2-nitroaniline, it is prudent to avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.

Q3: What are the potential signs of degradation of this compound?

Degradation of this compound may be indicated by a change in color, the appearance of new peaks in analytical tests such as HPLC, or a decrease in the purity of the compound.

Q4: What are the likely degradation pathways for this compound during storage?

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso and amino derivatives.

  • Hydrolysis of the chloro group: Although generally stable, the chloro group could undergo hydrolysis under certain conditions, particularly in the presence of moisture and at elevated temperatures.

  • Oxidation of the N-ethyl group: The ethyl group attached to the nitrogen atom could be susceptible to oxidation.

The following diagram illustrates these potential degradation pathways.

DegradationPathways This compound This compound Nitro Reduction Products Nitro Reduction Products This compound->Nitro Reduction Products Reduction Chloro Hydrolysis Products Chloro Hydrolysis Products This compound->Chloro Hydrolysis Products Hydrolysis N-ethyl Oxidation Products N-ethyl Oxidation Products This compound->N-ethyl Oxidation Products Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Change in color of the compound Exposure to light, air, or incompatible materials.Store the compound in an amber, tightly sealed container in a dark, well-ventilated area. Verify that no incompatible materials are stored in the vicinity.
Decreased purity observed by HPLC Chemical degradation due to improper storage conditions (e.g., high temperature, humidity).Review storage conditions and ensure they align with the recommended guidelines. Consider performing an accelerated stability study to identify critical storage parameters.
Appearance of unexpected peaks in analytical data Formation of degradation products.Attempt to identify the degradation products using techniques such as LC-MS. This information can help elucidate the degradation pathway and inform adjustments to storage conditions.

Experimental Protocols

To proactively assess the stability of this compound, an accelerated stability study can be performed.

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in appropriate storage containers (e.g., amber glass vials with Teflon-lined caps).

  • Storage Conditions: Place the samples in stability chambers at various temperature and humidity conditions. A typical accelerated stability study might use the conditions outlined in the table below.[3]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months).

  • Analysis: Analyze the withdrawn samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the results from the stressed samples to a control sample stored at the recommended long-term storage condition (e.g., 2-8 °C).

Table 1: Example Accelerated Stability Study Conditions

Condition Temperature (°C) Relative Humidity (%)
140 ± 275 ± 5
230 ± 265 ± 5
325 ± 260 ± 5

The following workflow diagram illustrates the process of an accelerated stability study.

ExperimentalWorkflow cluster_setup Study Setup cluster_testing Testing Phase cluster_evaluation Data Evaluation Sample_Preparation Prepare Aliquots Storage_Conditions Place in Stability Chambers Sample_Preparation->Storage_Conditions Time_Points Withdraw Samples at Time Points Storage_Conditions->Time_Points Analysis Analyze via HPLC Time_Points->Analysis Data_Comparison Compare to Control Analysis->Data_Comparison Conclusion Determine Stability Profile Data_Comparison->Conclusion

Caption: Workflow for an accelerated stability study.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

By implementing these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the integrity of their experimental results.

References

Technical Support Center: Method Development for 4-Chloro-N-ethyl-2-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation and analysis of 4-Chloro-N-ethyl-2-nitroaniline from its potential impurities. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthesis routes, the primary impurities are likely to be the unreacted starting materials. The synthesis of this compound typically involves the reaction of 2,5-dichloronitrobenzene with ethylamine.[1][2] Therefore, the most probable impurities to monitor are:

  • 2,5-dichloronitrobenzene (unreacted starting material)

  • Ethylamine (unreacted starting material)

  • Isomeric byproducts (e.g., other positional isomers of chloro-N-ethyl-2-nitroaniline)

  • Degradation products formed under prolonged exposure to heat or light.

Q2: Which chromatographic technique is most suitable for separating this compound from its impurities?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this separation.

  • HPLC (Reversed-Phase): This is often the preferred method due to its versatility and the ability to analyze thermally sensitive compounds. A C18 or a phenyl-based column can provide good selectivity for aromatic and nitroaromatic compounds.[3][4]

  • GC: This method is also suitable, particularly for volatile impurities. A capillary column with a mid-polarity stationary phase is a good starting point. However, care must be taken as some aniline derivatives can be thermally labile.[5]

Q3: How can I monitor the progress of a reaction synthesizing this compound?

A3: Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress.[6] By spotting the reaction mixture alongside the starting materials, you can qualitatively assess the consumption of reactants and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

HPLC Troubleshooting

Problem: Peak Tailing for this compound

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic amine group in the analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8][9]

    • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the amine.[9]

    • Solution 1b: Use a Mobile Phase Additive: Adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[2]

    • Solution 1c: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.[8]

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[8]

    • Solution 2: Reduce Sample Concentration: Dilute the sample or reduce the injection volume.

Problem: Poor Resolution Between this compound and 2,5-dichloronitrobenzene

  • Possible Cause 1: Insufficient Selectivity of the Stationary Phase: The column may not be providing adequate differentiation between the analyte and the impurity.

    • Solution 1a: Change Stationary Phase: A phenyl-based column can offer different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.[3]

    • Solution 1b: Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can alter selectivity.[10] Varying the percentage of the organic modifier will also affect retention and may improve resolution.[10]

  • Possible Cause 2: Inadequate Column Efficiency: The column may not be efficient enough to separate closely eluting peaks.

    • Solution 2: Use a More Efficient Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.[11]

GC Troubleshooting

Problem: Broad or Tailing Peaks

  • Possible Cause 1: Adsorption in the Inlet or Column: Active sites in the GC inlet liner or on the column can adsorb the amine analyte.

    • Solution 1a: Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated (silanized) to minimize active sites.

    • Solution 1b: Use a Suitable Column: A column specifically designed for the analysis of amines or a column with a base-deactivated stationary phase is recommended.

  • Possible Cause 2: Inappropriate Temperature: The oven temperature program may not be optimal.

    • Solution 2: Optimize Temperature Program: A slower temperature ramp rate can sometimes improve peak shape and resolution.

Problem: Carryover of the Analyte

  • Possible Cause: Adsorption in the System: The analyte may be adsorbing to active sites in the injector or at the head of the column.

    • Solution: Clean the Injector and Use a Guard Column: Regularly clean the injector port and consider using a guard column to protect the analytical column from strongly retained impurities.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and 2,5-dichloronitrobenzene

This protocol provides a starting point for method development. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50) to a concentration of approx. 1 mg/mL.

Expected Elution Order: this compound (more polar) will elute before 2,5-dichloronitrobenzene (less polar).

Illustrative Quantitative Data (for guidance only):

Compound Retention Time (min) Resolution (Rs)
This compound8.5-
2,5-dichloronitrobenzene10.2> 2.0
Protocol 2: GC-FID Method for Analysis of this compound and Ethylamine

This method is suitable for detecting volatile impurities like residual ethylamine.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector FID at 300 °C
Sample Preparation Dissolve sample in Methanol to a concentration of approx. 1 mg/mL.

Illustrative Quantitative Data (for guidance only):

Compound Retention Time (min)
Ethylamine~3.5
This compound~12.8
Protocol 3: TLC Method for Reaction Monitoring
Parameter Condition
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Spotting Spot starting material (2,5-dichloronitrobenzene), co-spot (starting material + reaction mixture), and reaction mixture.
Visualization UV light (254 nm)[12] and/or staining with an appropriate agent (e.g., iodine vapor or permanganate dip).[12]

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_troubleshoot Troubleshooting prep_sample Dissolve Sample in Mobile Phase hplc_inject Inject Sample prep_sample->hplc_inject prep_std Prepare Standards of Analyte and Impurities prep_std->hplc_inject hplc_separate Separation on Reversed-Phase Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peaks hplc_detect->data_integrate check_resolution Resolution Adequate? data_integrate->check_resolution data_quantify Quantify Analyte and Impurities end end data_quantify->end Report Results check_peakshape Good Peak Shape? check_resolution->check_peakshape Yes optimize_mobile_phase Optimize Mobile Phase (%B, Solvent Type) check_resolution->optimize_mobile_phase No check_peakshape->data_quantify Yes troubleshoot_tailing Adjust pH or Use Additive check_peakshape->troubleshoot_tailing No (Tailing) optimize_mobile_phase->hplc_inject troubleshoot_tailing->hplc_inject

Caption: HPLC Method Development Workflow.

TroubleshootingLogic start Problem Observed in Chromatogram problem_type What is the problem? start->problem_type tailing tailing problem_type->tailing Peak Tailing poor_resolution poor_resolution problem_type->poor_resolution Poor Resolution broad_peaks broad_peaks problem_type->broad_peaks Broad Peaks tailing_cause tailing_cause tailing->tailing_cause Check Cause resolution_cause resolution_cause poor_resolution->resolution_cause Check Cause broad_peaks_cause broad_peaks_cause broad_peaks->broad_peaks_cause Check Cause silanol silanol tailing_cause->silanol All Polar Peaks overload overload tailing_cause->overload Concentration Dependent silanol_solution Lower Mobile Phase pH Use End-capped Column Add TEA silanol->silanol_solution Solution overload_solution Dilute Sample Reduce Injection Volume overload->overload_solution Solution reanalyze Re-analyze Sample silanol_solution->reanalyze overload_solution->reanalyze selectivity selectivity resolution_cause->selectivity Co-elution selectivity_solution Change Mobile Phase Organic Modifier (ACN vs. MeOH) Change Column (e.g., to Phenyl) selectivity->selectivity_solution Solution selectivity_solution->reanalyze extracolumn extracolumn broad_peaks_cause->extracolumn All Peaks Broad extracolumn_solution Check for Leaks Minimize Tubing Length Check for Column Void extracolumn->extracolumn_solution Solution extracolumn_solution->reanalyze

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Pilot Production of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Chloro-N-ethyl-2-nitroaniline to pilot production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up and pilot production of this compound.

Issue Potential Cause Recommended Action
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for byproduct formation.
Sub-optimal stoichiometry: Incorrect ratio of 2,5-dichloronitrobenzene to ethylamine.On a pilot scale, accurate dosing of reagents is critical. Ensure calibration of pumps and flowmeters. A slight excess of the less expensive reagent, typically ethylamine, may be used to drive the reaction to completion, but this can complicate purification.
Poor mixing: Inadequate agitation in the reactor vessel leading to localized "hot spots" or areas of low reagent concentration.Review the reactor's agitation system. For larger vessels, ensure the impeller design and speed are sufficient to maintain a homogeneous mixture. Consider installing baffles to improve mixing efficiency.
High Levels of Impurities Side reactions: Formation of di-substituted or other isomeric byproducts due to excessive temperature or prolonged reaction times.Implement strict temperature control. Utilize a reactor with a jacketed cooling system to manage the exothermic nature of the reaction. Optimize the reaction time to maximize product formation while minimizing byproduct generation.
Degradation of starting material or product: Potential decomposition at elevated temperatures.Perform thermal stability studies on the starting materials and product to identify decomposition temperatures. Ensure the reaction and purification temperatures remain well below these limits.
Product Isolation and Purification Issues Poor crystal formation: Difficulty in obtaining a crystalline product from the reaction mixture.Optimize the crystallization process. This may involve screening different anti-solvents, adjusting the cooling rate, and controlling the final crystallization temperature. Seeding with a small amount of pure product can also induce crystallization.
Product "oiling out": The product separates as a liquid instead of a solid during crystallization.This often occurs if the solution is supersaturated or if the temperature of the solution is above the melting point of the product when it comes out of solution. Ensure a controlled cooling rate and consider adding the anti-solvent more slowly. Adding more of the primary solvent before cooling can also help.[1]
Inefficient filtration or washing: Difficulty in separating the solid product from the mother liquor or removing residual impurities.Select the appropriate filter type (e.g., centrifuge, filter press) for the scale of production. Optimize the washing procedure by selecting a solvent that effectively removes impurities without dissolving a significant amount of the product.
Safety Concerns Runaway reaction: The amination of nitroaromatic compounds can be highly exothermic, leading to a rapid increase in temperature and pressure.Implement robust temperature monitoring and control systems with automated emergency cooling or quenching capabilities. Ensure the reactor is properly sized to handle the heat load. A thorough process safety assessment, including reaction calorimetry, is essential before scaling up.[2]
Handling of hazardous materials: 2,5-Dichloronitrobenzene and ethylamine are hazardous chemicals.All handling should be performed in a well-ventilated area with appropriate personal protective equipment (PPE). Refer to the Safety Data Sheets (SDS) for detailed handling and emergency procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the pilot-scale synthesis of this compound?

A1: The most common laboratory-scale synthesis starts with 2,5-dichloronitrobenzene and ethylamine.[3][4][5] This is generally a suitable starting point for pilot-scale production due to the availability of the starting materials.

Q2: What are the critical process parameters to monitor during the reaction?

A2: The most critical parameters are temperature, pressure (if in a sealed reactor), and reagent addition rate. The reaction is exothermic, so precise temperature control is crucial to prevent runaway reactions and minimize the formation of impurities.[2] Continuous monitoring of the reaction progress by HPLC or GC is also highly recommended.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include the other isomer formed from the reaction at the second chlorine position of 2,5-dichloronitrobenzene, as well as products from the di-substitution of ethylamine on the aromatic ring. Over-alkylation of the desired product is also a possibility.

Q4: How can the product be purified at a pilot scale?

A4: While laboratory procedures may use simple washing and drying, pilot-scale purification typically involves crystallization from a suitable solvent system.[1] The choice of solvent will depend on the solubility of the product and impurities. Recrystallization may be necessary to achieve high purity. The use of adsorbents like activated carbon can also help to remove colored impurities.

Q5: What are the key safety considerations for this process?

A5: The primary safety concern is the management of the reaction exotherm. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before attempting a pilot-scale run. Additionally, both 2,5-dichloronitrobenzene and ethylamine are hazardous and require careful handling in accordance with their Safety Data Sheets (SDS). The potential for pressure build-up in a closed reactor must also be managed.

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol is a suggested starting point for pilot-scale production and should be optimized based on the specific equipment and safety protocols of your facility.

Materials and Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature and pressure control

  • Agitator with variable speed control

  • Addition funnel or dosing pump for liquid reagents

  • Condenser

  • Receiving vessel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • 2,5-Dichloronitrobenzene

  • Ethylamine (as a solution or neat)

  • Ethanol (or other suitable solvent)

  • Anti-solvent for crystallization (e.g., water, heptane)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 2,5-dichloronitrobenzene and the reaction solvent (e.g., ethanol). Begin agitation.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., reflux).

  • Ethylamine Addition: Slowly add the ethylamine solution to the reactor at a controlled rate to maintain the desired reaction temperature. The addition is exothermic and requires careful monitoring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically for analysis (e.g., HPLC, GC) until the starting material is consumed to the desired level.

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to ambient temperature. If the product precipitates upon cooling, proceed to filtration. If not, add an anti-solvent slowly to induce crystallization. The cooling rate and final temperature should be optimized to ensure good crystal formation and purity.

  • Filtration: Filter the solid product using a suitable filtration unit.

  • Washing: Wash the filter cake with a pre-determined amount of a suitable solvent to remove residual mother liquor and impurities.

  • Drying: Dry the product in a vacuum oven at a temperature that will not cause degradation until a constant weight is achieved.

Data Presentation

Table 1: Lab-Scale Synthesis Data

The following data is based on a typical lab-scale synthesis.[3][4][5] Pilot-scale results may vary and should be determined experimentally.

ParameterValue
Starting Material 2,5-Dichloronitrobenzene
Reagent Ethylamine
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 24 hours
Product Yield ~89%
Melting Point 90-91 °C

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene This compound This compound 2,5-Dichloronitrobenzene->this compound Nucleophilic Aromatic Substitution Byproducts Byproducts 2,5-Dichloronitrobenzene->Byproducts Side Reactions Ethylamine Ethylamine Ethylamine->this compound Ethylamine->Byproducts

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check In-Process Controls (IPC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_stoichiometry Verify Reagent Stoichiometry check_mixing Evaluate Agitation Efficiency check_stoichiometry->check_mixing isolation_issue Investigate Product Isolation / Purification check_mixing->isolation_issue complete->check_stoichiometry Yield Still Low end Yield Optimized complete->end Yield Acceptable isolation_issue->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Spectroscopic Deep Dive: A Comparative Analysis of 4-Chloro-N-ethyl-2-nitroaniline and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a spectroscopic comparison of 4-Chloro-N-ethyl-2-nitroaniline and its isomers has been published today. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the spectroscopic properties that differentiate these closely related chemical compounds. The publication emphasizes the importance of spectroscopic analysis in the structural elucidation and purity assessment of small organic molecules critical to the pharmaceutical industry.

The guide presents a comparative analysis of isomers of chloro-nitroaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for N-ethylated chloro-nitroanilines, this guide primarily focuses on the comparative data of their non-ethylated parent compounds. The spectroscopic characteristics of the N-ethyl group are discussed in the context of expected spectral features.

Comparative Spectroscopic Data of Chloro-Nitroaniline Isomers

The following tables summarize the available spectroscopic data for various positional isomers of chloro-nitroaniline. These tables are designed to provide a clear and concise comparison of key spectral features, aiding in the identification and differentiation of these compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chloro-Nitroaniline Isomers

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-Chloro-2-nitroaniline -Data not readily available in searched sources.Data not readily available in searched sources.
2-Chloro-4-nitroaniline -Data not readily available in searched sources.Data not readily available in searched sources.
4-Chloro-3-nitroaniline [1]CDCl₃7.26 (d, J = 8.6 Hz, 1H), 7.13 (d, J = 2.6 Hz, 1H), 6.78 (dd, J = 8.6, 2.7 Hz, 1H), 4.00 (s, 2H)148.34, 145.99, 132.28, 119.38, 114.96, 110.94
2-Chloro-5-nitroaniline [1]CDCl₃7.61 (d, J = 2.4 Hz, 1H), 7.53 (dd, J = 8.7, 2.5 Hz, 1H), 7.38 (d, J = 8.7 Hz, 1H), 4.40 (s, 2H)147.60, 143.78, 130.07, 125.40, 113.47, 109.87
3-Chloro-4-nitroaniline -Data not readily available in searched sources.Data not readily available in searched sources.

Note: For N-ethylated derivatives, one would expect to observe an ethyl group signature in the ¹H NMR spectrum, typically a quartet around 3.0-3.5 ppm (for the -CH₂-) and a triplet around 1.2-1.4 ppm (for the -CH₃). In the ¹³C NMR spectrum, two additional signals would appear around 40-45 ppm (-CH₂-) and 13-16 ppm (-CH₃).

Table 2: IR, UV-Vis, and Mass Spectrometry Data for Chloro-Nitroaniline Isomers

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)Mass Spectrometry (m/z)
4-Chloro-2-nitroaniline Key peaks expected for N-H, NO₂, C-Cl, and aromatic C-H and C=C stretches.Data not readily available.Molecular Ion (M⁺) expected at ~172/174 (due to ³⁵Cl/³⁷Cl isotopes).
2-Chloro-4-nitroaniline Key peaks expected for N-H, NO₂, C-Cl, and aromatic C-H and C=C stretches.Data not readily available.Molecular Ion (M⁺) expected at ~172/174.
4-Chloro-3-nitroaniline Key peaks expected for N-H, NO₂, C-Cl, and aromatic C-H and C=C stretches.Data not readily available.Molecular Ion (M⁺) expected at ~172/174.
2-Chloro-5-nitroaniline Key peaks expected for N-H, NO₂, C-Cl, and aromatic C-H and C=C stretches.Data not readily available.Molecular Ion (M⁺) expected at ~172/174.
3-Chloro-4-nitroaniline Key peaks expected for N-H, NO₂, C-Cl, and aromatic C-H and C=C stretches.350 (in Dioxane)Molecular Ion (M⁺) expected at ~172/174.

Note: For the N-ethylated analogs, the molecular weight would increase by 28 amu, resulting in a molecular ion peak at ~200/202 m/z.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed in this guide. These represent standard methodologies for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

  • The solution is then filtered through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, the spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly recorded using a KBr pellet or Attenuated Total Reflectance (ATR) method.

  • KBr Pellet Method: [4]

    • Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[4]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]

    • The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

  • ATR Method: [4]

    • A small amount of the solid sample is placed directly onto the ATR crystal.[4]

    • Pressure is applied to ensure good contact between the sample and the crystal.[4]

    • The spectrum is then recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded for dilute solutions of the analyte.

  • Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The solvent should not absorb in the same region as the analyte.[5]

  • A series of dilutions are made to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1 absorbance units).[6]

  • Data Acquisition: A quartz cuvette is filled with the sample solution.

  • A reference cuvette containing the pure solvent is used to zero the instrument.

  • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm for aromatic compounds). The wavelength of maximum absorbance (λmax) is reported.[5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile organic molecules. [7]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[8]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Synthesis & Purification of This compound and its Isomers nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts (δ) Coupling Constants (J) Number of Signals nmr->nmr_data ir_data Functional Group Vibrational Frequencies ir->ir_data uv_vis_data Wavelength of Maximum Absorbance (λmax) uv_vis->uv_vis_data ms_data Molecular Ion Peak (m/z) Fragmentation Pattern ms->ms_data comparison Tabulated Comparison of Spectroscopic Data nmr_data->comparison ir_data->comparison uv_vis_data->comparison ms_data->comparison

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-Chloro-N-ethyl-2-nitroaniline, a key building block in various chemical industries. We will explore an established industrial method alongside two viable alternative pathways, presenting a detailed examination of their experimental protocols and performance metrics.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached from different starting materials and reaction types. Below is a summary of the key quantitative data for the established industrial route and two alternative synthetic strategies.

ParameterRoute 1: Nucleophilic Aromatic Substitution (Established)Route 2: N-Alkylation (Alternative)Route 3: Electrophilic Aromatic Substitution (Alternative)
Starting Materials 2,5-Dichloronitrobenzene, Ethylamine4-Chloro-2-nitroaniline, Ethyl Halide/SulfateN-Ethyl-4-chloroaniline
Key Reagents Ethanol (solvent)Base (e.g., K₂CO₃), Solvent (e.g., DMF)Nitrating agent (HNO₃/H₂SO₄)
Reaction Time 24 hours[1][2]4-8 hours (estimated)1-3 hours (estimated)
Temperature Reflux (Ethanol)[1][2]60-80 °C (estimated)0-10 °C (estimated)
Reported Yield 89%[1][2]Moderate to high (estimated)Moderate (estimated, potential for isomers)
Purification Method Filtration and washing[1][2]Extraction and chromatography (likely)Extraction and chromatography (likely)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 2,5-Dichloronitrobenzene

This established method relies on the selective substitution of the chlorine atom at the 2-position of 2,5-dichloronitrobenzene with ethylamine. The nitro group activates the halogen in the ortho position towards nucleophilic attack.

Procedure: A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine is refluxed for 24 hours.[1][2] During the reflux, an additional 5 ml of ethylamine is added at 6-hour intervals.[1][2] After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.[1][2] The resulting orange needles are washed with a small amount of an ethanol-ether mixture and dried under a vacuum over P₂O₅ to yield 24.4 g (89%) of this compound.[1][2]

Route 2: N-Alkylation of 4-Chloro-2-nitroaniline (Alternative)

This alternative approach involves the direct ethylation of the amino group of 4-chloro-2-nitroaniline. This method is contingent on the availability of the starting aniline.

Proposed Procedure: To a solution of 4-chloro-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. An ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 equivalents), is then added dropwise. The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (estimated 4-8 hours). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 3: Electrophilic Aromatic Substitution of N-Ethyl-4-chloroaniline (Alternative)

This route entails the nitration of N-ethyl-4-chloroaniline. The ethylamino group is an activating, ortho-, para-director. Since the para position is blocked by the chlorine atom, the nitration is expected to occur primarily at the ortho position. However, careful control of reaction conditions is crucial to avoid over-nitration and side product formation.

Proposed Procedure: N-Ethyl-4-chloroaniline (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the aniline solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for an additional 1-2 hours, with the progress monitored by TLC. Once the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water until the washings are neutral. Further purification by recrystallization or column chromatography may be required to isolate the desired this compound.

Synthetic Route Comparison Diagram

G cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: N-Alkylation cluster_2 Route 3: Electrophilic Aromatic Substitution A1 2,5-Dichloronitrobenzene B1 This compound A1->B1 Ethanol, Reflux, 24h Yield: 89% A2 Ethylamine A2->B1 C1 4-Chloro-2-nitroaniline D1 This compound C1->D1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) C2 Ethyl Halide/Sulfate C2->D1 E1 N-Ethyl-4-chloroaniline F1 This compound E1->F1 HNO₃/H₂SO₄ 0-10 °C

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Analysis of Aniline-Based Dye Intermediates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance and characteristics of key aniline derivatives in dye synthesis, providing researchers, scientists, and drug development professionals with objective, data-driven insights. This guide summarizes quantitative data, details experimental methodologies, and visualizes complex processes to aid in the selection and application of these crucial chemical building blocks.

Aniline and its substituted derivatives are fundamental intermediates in the synthesis of a vast array of organic dyes, with significant applications in textiles, research, and the pharmaceutical industry. The nature and position of substituents on the aniline ring profoundly influence the physicochemical properties of the resulting dyes, including their color, stability, and affinity for various substrates. This guide provides a comparative analysis of common aniline-based dye intermediates, focusing on their performance in the synthesis of azo dyes, a commercially significant class of colorants.

Comparative Performance of Substituted Aniline Intermediates

The selection of an appropriate aniline intermediate is critical in achieving desired dye characteristics. Substituents on the aniline ring can modulate the electronic properties of the molecule, thereby affecting the reactivity of the amino group during diazotization and the subsequent coupling reaction. This, in turn, influences the yield, purity, and spectral properties of the final dye.

The following table summarizes key performance indicators for a selection of substituted aniline intermediates in the synthesis of azo dyes. The data has been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions can significantly impact these outcomes.

Aniline IntermediateSubstituentPositionMolecular Weight ( g/mol )Melting Point (°C)pKbResulting Dye Color (Typical)Reported Yield (%)Reference λmax (nm)
Aniline-H-93.13-69.4Orange-Red~85~480
o-Toluidine-CH₃ortho107.15-239.6Orange~80~485
m-Toluidine-CH₃meta107.15-309.3Reddish-Orange~88~490
p-Toluidine-CH₃para107.1544-458.9Red~92~495
o-Chloroaniline-Clortho127.57-211.4Yellow-Orange~75~470
m-Chloroaniline-Clmeta127.57-1010.5Orange~82~475
p-Chloroaniline-Clpara127.5770-7110.0Reddish-Orange~90~480
o-Nitroaniline-NO₂ortho138.1271-7214.3Orange~70~490
m-Nitroaniline-NO₂meta138.12111-11411.5Red~85~500
p-Nitroaniline-NO₂para138.12146-14913.0Deep Red~95~510

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of dye intermediates. The following sections provide methodologies for the synthesis of a model azo dye and the subsequent analysis of the intermediates and final products.

Synthesis of an Azo Dye from a Substituted Aniline (General Procedure)

This protocol describes the diazotization of a substituted aniline and its subsequent coupling with a suitable coupling agent, such as 2-naphthol, to form an azo dye.

Materials:

  • Substituted aniline (e.g., p-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of the substituted aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the dye with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain a pure product.

    • Dry the purified dye in a desiccator.

Analytical Characterization

Thin Layer Chromatography (TLC) for Purity Assessment of Aniline Intermediates:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity of the solvent system may need to be adjusted based on the polarity of the aniline derivative being analyzed.[1]

  • Procedure:

    • Dissolve a small amount of the aniline intermediate in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto the baseline of the TLC plate.

    • Develop the plate in a TLC chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., iodine vapor).

    • Calculate the Retention Factor (Rf) value for each spot. A single spot indicates a relatively pure compound.[1]

UV-Visible Spectroscopy for Spectral Analysis of Dyes:

  • Instrument: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol or DMSO).

    • Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

Visualizing the Process: From Intermediate to Dye

The synthesis and analysis of aniline-based dyes involve a series of well-defined steps. The following diagrams, generated using the DOT language, illustrate the key workflows and reaction mechanisms.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Intermediate Aniline Intermediate Diazotization Diazotization Intermediate->Diazotization Coupling Coupling Reaction Diazotization->Coupling Coupling_Agent Coupling Agent Coupling_Agent->Coupling Crude_Dye Crude Dye Coupling->Crude_Dye Purification Purification Crude_Dye->Purification Final_Product Pure Dye Purification->Final_Product TLC TLC Analysis UV_Vis UV-Vis Spectroscopy Fastness Fastness Testing Final_Product->TLC Purity Final_Product->UV_Vis Spectral Properties Final_Product->Fastness Performance

Experimental workflow for the synthesis and analysis of aniline-based dyes.

The core of azo dye synthesis lies in the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction with a coupling component.

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Coupling Reaction Aniline Ar-NH₂ (Aniline Derivative) NaNO2_HCl NaNO₂ + HCl (0-5 °C) Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) NaNO2_HCl->Diazonium Coupling_Agent Coupling Agent (e.g., Phenol, Aniline) Diazonium->Coupling_Agent Electrophilic Aromatic Substitution Azo_Dye Ar-N=N-Ar' (Azo Dye)

Mechanism of diazotization and coupling reaction for azo dye synthesis.

Conclusion

The choice of aniline-based dye intermediate is a critical determinant of the final properties and performance of a synthetic dye. Electron-donating groups on the aniline ring generally increase the basicity of the amine and can lead to higher reaction rates and yields, often resulting in bathochromic shifts (deeper colors) in the resulting dyes. Conversely, electron-withdrawing groups decrease basicity and can lead to hypsochromic shifts (lighter colors). This comparative guide provides a foundational understanding for researchers and professionals in selecting the appropriate intermediates and methodologies for their specific applications in dye synthesis and drug development, where aniline derivatives also serve as important structural motifs. The provided experimental protocols and workflow diagrams offer a practical framework for the synthesis and characterization of these valuable compounds.

References

Validating the Purity of Synthesized 4-Chloro-N-ethyl-2-nitroaniline using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of expected and potential experimental Nuclear Magnetic Resonance (NMR) data to validate the purity of 4-Chloro-N-ethyl-2-nitroaniline. Detailed experimental protocols and a logical workflow for purity assessment are also presented.

Comparison of Expected vs. Experimental NMR Data

The purity of a synthesized batch of this compound can be effectively determined by comparing its ¹H and ¹³C NMR spectra with predicted chemical shifts and identifying any signals corresponding to potential impurities or residual solvents. The following tables summarize the expected NMR data for the target compound and its potential contaminants.

Table 1: Predicted ¹H NMR Data for this compound and Potential Impurities in CDCl₃

CompoundProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
This compound H-3~8.1d1H~2.5
H-5~7.4dd1H~9.0, 2.5
H-6~6.8d1H~9.0
NH~8.3 (broad)s1H-
-CH₂-~3.5q2H~7.2
-CH₃~1.4t3H~7.2
2,5-Dichloronitrobenzene (Impurity)H-3~7.9d1H~2.5
H-4~7.5dd1H~8.7, 2.5
H-6~7.6d1H~8.7
Ethylamine (Impurity)-CH₂-~2.7q2H~7.2
-CH₃~1.1t3H~7.2
NH₂~1.2 (broad)s2H-
Chloroform-d (Solvent)CHCl₃7.26s--
WaterH₂O~1.56s--

Table 2: Predicted ¹³C NMR Data for this compound and Potential Impurities in CDCl₃

CompoundCarbonPredicted Chemical Shift (ppm)
This compound C-1 (C-NH)~145
C-2 (C-NO₂)~133
C-3~126
C-4 (C-Cl)~125
C-5~120
C-6~115
-CH₂-~39
-CH₃~14
2,5-Dichloronitrobenzene (Impurity)C-1 (C-NO₂)~147
C-2 (C-Cl)~133
C-3~132
C-4~131
C-5 (C-Cl)~128
C-6~126
Ethylamine (Impurity)-CH₂-~36
-CH₃~18
Chloroform-d (Solvent)CDCl₃77.16

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Amount: Weigh approximately 10-20 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard optional for routine analysis but recommended for precise work.

  • Dissolution: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using NMR spectroscopy.

G Workflow for NMR Purity Validation cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Synthesize Synthesize this compound PrepareSample Prepare NMR Sample (Dissolve in CDCl3) Synthesize->PrepareSample Acquire1H Acquire 1H NMR Spectrum PrepareSample->Acquire1H Acquire13C Acquire 13C NMR Spectrum PrepareSample->Acquire13C ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra IdentifySignals Identify Signals of Target Compound ProcessSpectra->IdentifySignals CheckImpurities Check for Impurity Signals (Starting Materials, Solvent) IdentifySignals->CheckImpurities IntegrateSignals Integrate 1H Signals for Quantification CheckImpurities->IntegrateSignals PurityAssessment Assess Purity IntegrateSignals->PurityAssessment Impure Impure: Further Purification Needed PurityAssessment->Impure Impurities Detected Pure Pure PurityAssessment->Pure No Significant Impurities

Workflow for NMR Purity Validation

By following this structured approach of data comparison, experimental protocol, and logical workflow, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability of subsequent experiments and research outcomes.

A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 4-Chloro-N-ethyl-2-nitroaniline, a key intermediate in various synthetic pathways. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most suitable analytical technique for their specific needs.

The Imperative of Method Validation

The cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of results across different techniques. By comparing the performance of HPLC and GC for the analysis of this compound, this guide aims to establish the interchangeability of these methods and highlight their respective strengths and limitations. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

cluster_0 Method Development & Validation Workflow start Define Analytical Target & Requirements hplc_dev HPLC Method Development start->hplc_dev Parallel Tracks gc_dev GC Method Development start->gc_dev Parallel Tracks hplc_val HPLC Method Validation hplc_dev->hplc_val gc_val GC Method Validation gc_dev->gc_val cross_val Cross-Validation: Compare Performance Data hplc_val->cross_val gc_val->cross_val decision Select Appropriate Method cross_val->decision

A generalized workflow for the development and cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for both HPLC and GC techniques are presented below. These protocols are based on established methods for structurally similar compounds and are optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a reverse-phase HPLC procedure for 4-chloro-2-nitroaniline.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry applications, formic acid can be used as a modifier instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Gas Chromatography (GC) Method

This protocol is based on the EPA Method 8131 for the analysis of aniline and its derivatives.[4]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) for enhanced sensitivity to halogenated and nitro-containing compounds.

  • Column: A fused silica capillary column suitable for the analysis of semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent such as ethyl acetate or methanol. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same solvent used for the standards, filtered if necessary, and injected into the GC system.

cluster_hplc HPLC Principle cluster_gc GC Principle hplc_mobile Liquid Mobile Phase (e.g., Acetonitrile/Water) hplc_column Solid Stationary Phase (e.g., C18 Column) hplc_mobile->hplc_column hplc_sep Separation based on Differential Partitioning hplc_column->hplc_sep gc_mobile Gas Mobile Phase (e.g., Helium) gc_column Liquid/Solid Stationary Phase (Coated on Column Wall) gc_mobile->gc_column gc_sep Separation based on Volatility & Interaction gc_column->gc_sep

A comparison of the fundamental principles of separation in HPLC and GC.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the HPLC and GC methods for the analysis of this compound. These values are based on typical performance for similar analytical methods and would need to be confirmed through a formal validation study.

Validation ParameterHPLC-UVGC-NPD/ECD
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~ 10-50 ng/mL~ 0.1-5 ng/mL
Limit of Quantification (LOQ) ~ 50-150 ng/mL~ 0.5-15 ng/mL
Typical Run Time 5 - 15 minutes15 - 30 minutes

Method Selection: A Decision Guide

The choice between HPLC and GC depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following diagram provides a logical approach to selecting the most appropriate method.

start Start: Analyze This compound thermal_stability Is the analyte thermally stable? start->thermal_stability volatility Is the analyte volatile? thermal_stability->volatility Yes hplc Use HPLC thermal_stability->hplc No sensitivity Is very high sensitivity required? volatility->sensitivity Yes volatility->hplc No sensitivity->hplc No gc Use GC sensitivity->gc Yes derivatization Consider GC with Derivatization

A decision tree for selecting between HPLC and GC for the analysis of this compound.

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound.

HPLC is often preferred for its robustness, precision, and suitability for non-volatile and thermally labile compounds.[2] It typically offers excellent linearity and accuracy for quality control applications.

GC , on the other hand, can provide superior sensitivity, particularly with selective detectors like NPD or ECD, making it ideal for trace-level analysis. However, it requires the analyte to be volatile and thermally stable, or to undergo derivatization, which can add complexity to the procedure.[5]

Ultimately, the choice of method should be guided by the specific analytical requirements. For routine analysis and quality control in a drug development setting, the presented HPLC method offers a reliable and straightforward approach. For applications requiring the detection of trace impurities or analysis in complex matrices where high sensitivity is critical, the GC method may be more appropriate. A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency, regardless of the chosen technique.

References

Navigating the Frontier of Protein Degradation: A Comparative Guide to Novel Degraders

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the discovery of novel chemical scaffolds for inducing protein elimination is a paramount objective. This guide provides a comprehensive framework for the evaluation of new protein degraders, using a hypothetical series of compounds derived from the building block 4-Chloro-N-ethyl-2-nitroaniline. While specific efficacy data for degraders directly synthesized from this molecule are not yet publicly available, this document serves as a roadmap for researchers and drug development professionals on how such novel agents could be assessed and compared against established alternatives.

Hypothetical Protein Degrader Profile

For the purpose of this guide, we will consider a hypothetical protein degrader, "Compound X," derived from this compound. We will postulate that Compound X is designed to target a hypothetical protein of interest (POI) by recruiting an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.

Data Presentation: A Framework for Comparison

Effective comparison of protein degraders relies on clear, quantitative data. The following tables provide a template for summarizing key efficacy and selectivity metrics.

Table 1: In Vitro Degradation Efficacy of Compound X vs. Alternatives

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Time to Dmax (hours)
Compound X POICell Line A[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Cell Line B[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Alternative 1 POICell Line A[Value][Value][Value]
Cell Line B[Value][Value][Value]
Alternative 2 POICell Line A[Value][Value][Value]
Cell Line B[Value][Value][Value]
  • DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Viability and Cytotoxicity

CompoundCell Line A IC50 (µM)Cell Line B IC50 (µM)Normal Cell Line IC50 (µM)
Compound X [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Alternative 1 [Value][Value][Value]
Alternative 2 [Value][Value][Value]
  • IC50: The concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols: A Methodological Blueprint

The following are detailed protocols for key experiments essential for evaluating the efficacy of a novel protein degrader.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in the level of the target protein following treatment with the degrader.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the protein degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Objective: To assess the effect of the protein degrader on cell proliferation and viability.

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of the degrader.

    • Incubate for a specified period (e.g., 72 hours).

    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)
  • Objective: To confirm the formation of the POI-Degrader-E3 ligase ternary complex.

  • Methodology:

    • Treat cells with the protein degrader or vehicle control.

    • Lyse the cells under non-denaturing conditions.

    • Incubate the cell lysates with an antibody against the E3 ligase or the POI, coupled to protein A/G beads.

    • After incubation, wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins from the beads.

    • Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins.

Visualizing the Mechanism and Workflow

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Proposed Mechanism of Action for a Novel Protein Degrader cluster_0 Cellular Environment cluster_1 Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-Degrader-E3 Ligase Ternary Complex POI->Ternary_Complex Binds to Degrader Novel Degrader (e.g., Compound X) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades Ub Ubiquitin Ub->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Targeted for Degradation

Caption: Proposed mechanism of action for a novel protein degrader.

Experimental Workflow for Efficacy Evaluation cluster_workflow Evaluation Pipeline start Synthesize Novel Degrader (e.g., Compound X) biochemical_assay Biochemical Binding Assays (e.g., SPR, ITC) start->biochemical_assay cell_based_degradation Cell-Based Degradation Assay (Western Blot) biochemical_assay->cell_based_degradation dose_response Dose-Response & Time-Course (DC50, Dmax) cell_based_degradation->dose_response viability Cell Viability Assays (MTT, CTG) dose_response->viability mechanism Mechanism of Action Studies (Co-IP, Ubiquitination Assays) viability->mechanism selectivity Selectivity Profiling (Proteomics) mechanism->selectivity in_vivo In Vivo Efficacy Studies (Xenograft Models) selectivity->in_vivo end Candidate Selection in_vivo->end

A Comparative Analysis of the Environmental Impact of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of three primary isomers of nitroaniline: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. These compounds are widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1] Understanding their distinct environmental fates and toxicological profiles is crucial for environmental risk assessment and the development of greener chemical processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate informed decision-making.

Executive Summary

The environmental profiles of 2-, 3-, and 4-nitroaniline exhibit significant isomer-specific differences in toxicity, biodegradability, and genotoxicity. While all three isomers demonstrate low bioaccumulation potential, their aquatic toxicity and persistence in the environment vary. Notably, 4-nitroaniline shows a higher tendency for biodegradation under certain conditions compared to the more persistent 2-nitroaniline. Genotoxicity also differs, with 3- and 4-nitroaniline showing mutagenic properties in the Ames test, while 2-nitroaniline is generally considered non-mutagenic in the same assay.[2] These differences underscore the importance of isomer-specific risk assessments.

Data Presentation

The following tables summarize the key quantitative data on the environmental impact of the three nitroaniline isomers.

Table 1: Aquatic Toxicity

CompoundOrganismExposure DurationEndpointValue (mg/L)Reference
2-NitroanilineBrachydanio rerio (Zebrafish)96 hoursLC5019.5[3]
Daphnia magna (Water Flea)24 hoursEC508.3[3]
Daphnia magna (Water Flea)48 hoursEC504.08 - 6[4]
Selenastrum capricornutum (Green Algae)72 hoursEC50>100[3]
3-NitroanilinePimephales promelas (Fathead Minnow)96 hoursLC5033.9ECHA
Daphnia magna (Water Flea)48 hoursEC5012ECHA
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC5022ECHA
4-NitroanilinePimephales promelas (Fathead Minnow)96 hoursLC5025 - 45ECHA
Daphnia magna (Water Flea)48 hoursEC5014ECHA
Pseudokirchneriella subcapitata (Green Algae)72 hoursEC501.8ECHA

ECHA: European Chemicals Agency, data retrieved from disseminated registration dossiers.

Table 2: Biodegradability

CompoundTest TypeInoculumDurationResultReference
2-NitroanilineReady Biodegradability (OECD 301C)Activated Sludge28 daysNot readily biodegradable[3]
3-NitroanilineReady Biodegradability (MITI-I)Activated Sludge14 days0% degradation[5]
4-NitroanilineReady BiodegradabilityAcclimated Bacteria-Mineralized as sole carbon and nitrogen source[6]

Table 3: Bioaccumulation and Genotoxicity

CompoundBioconcentration Factor (BCF)OrganismGenotoxicity (Ames Test)Metabolic ActivationReference
2-Nitroaniline8Brachydanio rerio (Zebrafish)NegativeWith and without S9[2][3]
3-Nitroaniline<10Cyprinus carpio (Carp)PositiveWithout S9[2][5]
4-Nitroaniline<10Cyprinus carpio (Carp)PositiveWith S9[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Zebrafish (Brachydanio rerio) are commonly used.

  • Test Conditions: Fish are exposed to a series of concentrations of the test substance in a semi-static or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained at constant, appropriate levels.

  • Procedure: A limit test at 100 mg/L is often performed first. If mortality occurs, a full range-finding test with at least five concentrations is conducted. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours under controlled temperature and lighting conditions.

  • Procedure: At least five concentrations in a geometric series are tested. Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.

  • Data Analysis: The EC50 at 48 hours is calculated using appropriate statistical methods.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

  • Test Organism: Pseudokirchneriella subcapitata or other suitable green algae species.

  • Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Procedure: A series of at least five concentrations is tested in replicate. Algal growth is measured at least every 24 hours by cell counts or a surrogate measurement like fluorescence.

  • Data Analysis: The inhibition of growth is quantified by comparing the growth rate and yield in the test cultures to those of control cultures, and the EC50 is determined.

Ready Biodegradability - CO2 Evolution Test (based on OECD Guideline 301B)

This test screens chemicals for ready biodegradability in an aerobic aqueous medium.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Conditions: The test substance is incubated with the inoculum in a mineral medium in the dark at a constant temperature.

  • Procedure: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period and is compared to the theoretical maximum amount of CO2 that can be produced from the amount of test substance added.

  • Data Analysis: A substance is considered readily biodegradable if it reaches the pass level of >60% biodegradation within a 10-day window during the 28-day test period.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This test is used to identify substances that can cause gene mutations.

  • Test Organisms: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that have mutations in genes required for histidine or tryptophan synthesis, respectively.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations and plated on a minimal agar medium lacking the required amino acid.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and conceptual pathways related to the environmental impact assessment of nitroaniline compounds.

Experimental_Workflow_Aquatic_Toxicity cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) cluster_algae Algal Growth Inhibition (OECD 201) F1 Range-finding test F2 Definitive test (5 concentrations) F1->F2 F3 96h exposure F2->F3 F4 Record mortality F3->F4 F5 Calculate LC50 F4->F5 D1 Culture Daphnia (<24h old) D2 Expose to 5 concentrations D1->D2 D3 48h exposure D2->D3 D4 Assess immobilisation D3->D4 D5 Calculate EC50 D4->D5 A1 Exponentially growing culture A2 Expose to 5 concentrations A1->A2 A3 72h exposure A2->A3 A4 Measure biomass A3->A4 A5 Calculate EC50 A4->A5

Caption: Standard experimental workflows for assessing the aquatic toxicity of chemical compounds.

Biodegradation_Pathway Nitroaniline Nitroaniline Reduction Nitroreductase Nitroaniline->Reduction Hydroxylamine N-Hydroxylaminobenzene Reduction->Hydroxylamine Aminoaromatic Aminoaromatic Hydroxylamine->Aminoaromatic RingCleavage Dioxygenases Aminoaromatic->RingCleavage Intermediates Ring-cleavage Intermediates RingCleavage->Intermediates TCA TCA Cycle Intermediates->TCA

Caption: Generalized aerobic biodegradation pathway for nitroaromatic compounds.

Genotoxicity_Mechanism Nitroaniline Nitroaniline MetabolicActivation Metabolic Activation (e.g., Nitroreductase, S9 mix) Nitroaniline->MetabolicActivation ReactiveMetabolite Reactive Metabolite (e.g., N-hydroxyarylamine) MetabolicActivation->ReactiveMetabolite DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts Mutation Gene Mutation DNA_Adducts->Mutation

Caption: Conceptual pathway for the genotoxicity of nitroanilines via metabolic activation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 4-Chloro-N-ethyl-2-nitroaniline and its structural analogs: 2-nitroaniline, 4-chloro-2-nitroaniline, and N-ethyl-2-nitroaniline. The available data on acute toxicity, cytotoxicity, and genotoxicity are presented to facilitate an understanding of the potential hazards associated with these chemical entities. It is important to note a significant lack of publicly available experimental toxicological data for this compound, necessitating a predictive approach based on the toxicological profiles of its structural relatives.

Executive Summary of Toxicological Data

The available data, summarized below, indicates that nitroanilines as a class of compounds exhibit varying degrees of toxicity. The addition of a chloro- group and an ethyl- group to the nitroaniline scaffold is expected to modulate its toxicological properties.

Acute Oral Toxicity

The acute oral toxicity, expressed as the median lethal dose (LD50), varies among the related compounds for which data is available.

CompoundCAS NumberTest SpeciesLD50 (mg/kg)Reference
This compound 28491-95-4Not AvailableNo Data Available
2-Nitroaniline88-74-4Rat1600 - 1838[1][2][3][4]
4-Chloro-2-nitroaniline89-63-4Rat400[5][6][7]
N-Ethyl-2-nitroaniline10112-15-9Not AvailableNo Data Available
Cytotoxicity

In vitro studies on isolated rat hepatocytes reveal the cytotoxic potential of some of these compounds.

CompoundCell LineExposure TimeIC50Cytotoxicity EndpointReference
This compound Not AvailableNot AvailableNo Data Available
2-NitroanilineNot AvailableNot AvailableNo Data Available
4-Chloro-2-nitroanilineIsolated Rat Hepatocytes3 hoursNot explicitly an IC50, but 2mM exposure caused significant loss of cell viabilityTrypan Blue Staining[8]
N-Ethyl-2-nitroanilineNot AvailableNot AvailableNo Data Available
Genotoxicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

CompoundStrains TestedMetabolic Activation (S9)ResultReference
This compound Not AvailableNot AvailableNo Data Available
2-NitroanilineS. typhimurium TA98, TA100With and WithoutNegative[9]
4-Chloro-2-nitroanilineS. typhimuriumNot specifiedPositive in some assays[6]
N-Ethyl-2-nitroanilineNot AvailableNot AvailableNo Data Available

Toxicological Mechanisms and Signaling Pathways

The toxicity of nitroaromatic compounds, including nitroanilines, is often linked to their metabolic activation. The nitro group can be reduced to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent binding to macromolecules like DNA and proteins.

One of the key toxic effects of aniline and its derivatives is methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen effectively. The metabolic activation of the amino group to a hydroxylamine is a critical step in this process.

Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage Nitroaniline Nitroaniline Nitroreductases Nitroreductases Nitroaniline->Nitroreductases Reduction Nitrosoaniline Nitrosoaniline Nitroreductases->Nitrosoaniline Hydroxylamine Hydroxylamine Nitrosoaniline->Hydroxylamine Further Reduction Oxidative_Stress Oxidative_Stress Hydroxylamine->Oxidative_Stress Generates ROS DNA_Adducts DNA_Adducts Hydroxylamine->DNA_Adducts Covalent Binding Protein_Adducts Protein_Adducts Hydroxylamine->Protein_Adducts Covalent Binding Methemoglobinemia Methemoglobinemia Hydroxylamine->Methemoglobinemia Oxidizes Hemoglobin

Caption: Metabolic activation of nitroanilines leading to cellular toxicity.

Detailed Experimental Protocols

Acute Oral Toxicity (Modified from OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (females are often preferred) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and light-dark cycle. They are fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept low.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Data Collection: Body weight is recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The LD50 is calculated using appropriate statistical methods.

Acute_Toxicity_Workflow Start Start Animal_Acclimatization Animal_Acclimatization Start->Animal_Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Dose_Administration Dose_Administration Fasting->Dose_Administration Observation Observation Dose_Administration->Observation Data_Collection Data_Collection Observation->Data_Collection 14 days Necropsy Necropsy Data_Collection->Necropsy LD50_Calculation LD50_Calculation Necropsy->LD50_Calculation End End LD50_Calculation->End

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Adherent cells (e.g., rat hepatocytes) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The test compound is added to the wells at various concentrations. Control wells with vehicle only are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration that inhibits 50% of cell viability) is calculated.

MTT_Assay_Workflow Start Start Cell_Seeding Cell_Seeding Start->Cell_Seeding Compound_Exposure Compound_Exposure Cell_Seeding->Compound_Exposure Incubation Incubation Compound_Exposure->Incubation MTT_Addition MTT_Addition Incubation->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Bacterial Reverse Mutation Assay (Ames Test) (Modified from OECD Guideline 471)

This test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The test compound, bacteria, and S9 mix (or buffer) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow Start Start Prepare_Bacteria_S9 Prepare_Bacteria_S9 Start->Prepare_Bacteria_S9 Mix_Components Mix_Components Prepare_Bacteria_S9->Mix_Components Test Compound Pour_Plates Pour_Plates Mix_Components->Pour_Plates Incubate_Plates Incubate_Plates Pour_Plates->Incubate_Plates Count_Colonies Count_Colonies Incubate_Plates->Count_Colonies Analyze_Results Analyze_Results Count_Colonies->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion and Future Directions

This comparative guide highlights the toxicological profiles of 2-nitroaniline, 4-chloro-2-nitroaniline, and N-ethyl-2-nitroaniline, while underscoring the significant data gap for this compound. The available data suggests that substitutions on the nitroaniline ring system can significantly impact toxicity, with 4-chloro-2-nitroaniline exhibiting greater acute oral toxicity in rats compared to 2-nitroaniline.

To provide a comprehensive risk assessment for this compound, it is imperative that experimental studies are conducted to determine its acute toxicity, cytotoxicity, and genotoxicity. Such studies should ideally be performed in parallel with its structural analogs under standardized protocols to allow for direct and accurate comparison. Further investigation into the metabolic pathways and the specific mechanisms of toxicity will also be crucial for a complete understanding of the potential hazards associated with this compound.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-N-ethyl-2-nitroaniline (CAS No. 28491-95-4) was not available in the public domain at the time of this writing. The following information is based on the properties of the closely related compound, 4-Chloro-2-nitroaniline (CAS No. 89-63-4), and general guidelines for the disposal of chlorinated nitroaromatic compounds. Researchers, scientists, and drug development professionals must consult a certified safety professional and the specific SDS for the compound in their possession before handling and disposal.

Quantitative Data Summary

The following table summarizes the available and inferred data for this compound. Hazard information is largely inferred from the structural analogue 4-Chloro-2-nitroaniline and should be treated as indicative rather than definitive.

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 28491-95-4[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.63 g/mol [1]
Physical State Solid (Assumed)Inferred from related compounds.
Hazard Classification Assumed to be: - Acutely toxic (Oral, Dermal, Inhalation)[2]- May cause damage to organs through prolonged or repeated exposure[2]- Toxic to aquatic life with long-lasting effects[2][3]Disclaimer: Inferred from 4-Chloro-2-nitroaniline (CAS 89-63-4). The actual hazards of this compound may differ.
Personal Protective Equipment (PPE) - Chemical-resistant gloves (e.g., Nitrile)- Safety goggles or face shield- Lab coat or chemical-resistant suit- Respiratory protection (if dust is generated)Based on general requirements for handling toxic and hazardous chemicals.[2][4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[5]Inferred from 4-Chloro-2-nitroaniline.

Experimental Protocol for Proper Disposal

This protocol provides a step-by-step guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the compound, ensure you are wearing the appropriate PPE, including but not limited to, chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if there is a risk of generating dust.[2][4]

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid complications in the disposal process.

  • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[2]

3. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

  • The storage area should be secure and accessible only to authorized personnel.

4. Waste Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2][3]

  • Do not attempt to dispose of this chemical down the drain or in regular trash, as it is toxic to aquatic life and can cause long-term environmental damage.[2][3]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

5. Decontamination:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure.

  • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste in the designated container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Step 1: Assess Hazards (Consult SDS and Safety Professional) B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Step 3: Collect Waste (In a labeled, sealed container) B->C D Step 4: Store Waste Securely (Cool, dry, ventilated area) C->D F Step 6: Decontaminate Work Area (Clean all surfaces and equipment) C->F E Step 5: Arrange for Professional Disposal (Contact licensed waste disposal company) D->E G Disposal Complete E->G F->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-N-ethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-N-ethyl-2-nitroaniline in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile: this compound is a chemical compound for which specific safety data may not be readily available. Therefore, this guidance is based on the safety protocols for structurally similar and hazardous chemicals, such as 4-Chloro-2-nitroaniline. It is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards. Hazards associated with analogous compounds include acute toxicity if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for analogous compounds.

Protection Type Specific Recommendations Standards Rationale
Eye and Face Protection Chemical safety goggles or a face shield.EN 166 (EU) or 29 CFR 1910.133 (OSHA)Protects against splashes, dust, and vapors that can cause severe eye irritation or damage.[1][3][4]
Hand Protection Nitrile gloves. Double-gloving is recommended.EN 374Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter for dust or an A/P3 filter for combined gas/dust should be used if ventilation is inadequate or when handling powders.29 CFR 1910.134 (OSHA) or EN 149Prevents inhalation of harmful dust or vapors, which can be fatal.[1][3][4]
Body Protection A lab coat, protective clothing (e.g., dust-tight suit), and closed-toe shoes.EN 14605 or EN 13034Minimizes skin exposure to the chemical. Contaminated clothing should be removed immediately and cleaned before reuse.[1][4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal. Adherence to this workflow is crucial for minimizing risks.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) for Analogs B Don Appropriate PPE A->B C Prepare Work Area in a Fume Hood B->C D Weigh and Handle Solid Chemical C->D Proceed with caution E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Upon completion G Segregate and Label Waste F->G H Dispose of Waste According to Regulations G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Avoid the formation of dust and aerosols.[2][6]

  • Keep the container tightly closed when not in use.[6]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[2][6]

  • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6][8]

  • Do not allow the chemical to enter drains or waterways.[6][9]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8][9]

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1][10]

  • Waste should be collected in clearly labeled, sealed containers.

  • Do not dispose of this chemical down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.